Product packaging for Atraric Acid(Cat. No.:CAS No. 4707-47-5)

Atraric Acid

Cat. No.: B021609
CAS No.: 4707-47-5
M. Wt: 196.20 g/mol
InChI Key: UUQHKWMIDYRWHH-UHFFFAOYSA-N
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Description

Methyl beta-orcinolcarboxylate is a 4-hydroxybenzoate ester.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate has been reported in Usnea undulata, Stereocaulon alpinum, and other organisms with data available.
structure in first source;  from the stem barks of Newbouldia laevis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B021609 Atraric Acid CAS No. 4707-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h4,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQHKWMIDYRWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041653
Record name Methyl 3-methylorsellinate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester
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CAS No.

4707-47-5
Record name Atraric acid
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Record name Atraric acid
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Record name Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester
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Record name Methyl 3-methylorsellinate
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Record name Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
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Record name METHYL 3-METHYLORSELLINATE
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Foundational & Exploratory

Atraric Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atraric acid, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse pharmacological activities. With demonstrated antiandrogenic, anti-inflammatory, and other biological effects, this compound presents a promising lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is primarily found in various species of lichens and in the bark of the African plum tree, Pygeum africanum. While present in several lichen genera, the yields can vary significantly depending on the species and environmental conditions.

Natural SourceFamily/GenusTypical Yield of this compoundReferences
Pygeum africanum (bark)RosaceaeLow µg/g levels[1]
Evernia prunastri (Oakmoss)ParmeliaceaeContent varies; found in extracts[2][3][4]
Parmotrema speciesParmeliaceaeContent varies among species[5][6]
Stereocaulon japonicumStereocaulaceaePresence reported
Heterodermia hypoleucaPhysciaceae2.05% from methanol extract (96.5% purity)[7]
Fruits of Vitis vinifera L.VitaceaePresence reported

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is crucial for achieving high yield and purity.

Experimental Protocol: Solvent Extraction

This protocol describes a general procedure for the extraction of this compound from lichen thalli or dried plant material.

1. Sample Preparation:

  • Air-dry the collected lichen thalli or plant bark to a constant weight.

  • Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Soxhlet Extraction:

  • Place the powdered material (e.g., 100 g) into a cellulose thimble.

  • Assemble a Soxhlet extraction apparatus with a round-bottom flask containing the chosen solvent (e.g., 500 mL of dichloromethane, acetone, or methanol).[8][9]

  • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the Soxhlet extractor runs clear.

  • After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Experimental Protocol: Purification by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.[10][11][12]

1. Column Packing:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

  • Carefully load the dissolved sample onto the top of the silica gel column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner. The exact solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis.

  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis and Compound Isolation:

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable staining reagent.

  • Combine the fractions containing pure this compound, as determined by TLC.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield purified this compound.

5. Purity Assessment:

  • The purity of the isolated this compound can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its therapeutic development.

Androgen Receptor (AR) Signaling Pathway

This compound is a known antagonist of the androgen receptor, a key driver in the development and progression of prostate cancer.[13][14] Its primary mechanism of action is the inhibition of the nuclear translocation of the AR.[13] In the absence of androgens, the AR resides in the cytoplasm. Upon androgen binding, it translocates to the nucleus to regulate gene expression. This compound interferes with this process, thereby preventing the activation of androgen-responsive genes.

AR_Signaling_Pathway Androgen Androgen AR_cytoplasm Androgen Receptor (Cytoplasm) Androgen->AR_cytoplasm Binds AR_Androgen_complex AR-Androgen Complex AR_cytoplasm->AR_Androgen_complex Atraric_Acid This compound Atraric_Acid->AR_Androgen_complex Inhibits Translocation AR_nucleus AR-Androgen Complex (Nucleus) AR_Androgen_complex->AR_nucleus Gene_Expression Androgen-Responsive Gene Expression AR_nucleus->Gene_Expression Activates Biological_Effects Biological Effects (e.g., Cell Growth) Gene_Expression->Biological_Effects

This compound inhibits the nuclear translocation of the Androgen Receptor.
NF-κB Signaling Pathway (Anti-inflammatory Action)

This compound has demonstrated significant anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.[7][15] LPS, a component of the outer membrane of Gram-negative bacteria, triggers an inflammatory response by activating Toll-like receptor 4 (TLR4). This leads to a signaling cascade that results in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The released NF-κB then translocates to the nucleus and activates the transcription of pro-inflammatory genes. This compound has been shown to downregulate the phosphorylation of IκB and the extracellular signal-regulated kinase (ERK), another key component of this pathway, thereby suppressing NF-κB activation.[7]

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates ERK ERK TLR4->ERK IkB_NFkB IκB-NF-κB Complex ERK->IkB_NFkB Phosphorylates IκB p_IkB p-IκB (Degradation) IkB_NFkB->p_IkB Atraric_Acid This compound Atraric_Acid->ERK Inhibits Phosphorylation Atraric_Acid->IkB_NFkB Inhibits IκB Phosphorylation NFkB NF-κB (Active) p_IkB->NFkB NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Activates Inflammation Inflammation Inflammatory_Genes->Inflammation

This compound suppresses inflammation by inhibiting the NF-κB pathway.
PKA/CREB/MITF Signaling Pathway

Recent studies have indicated that this compound can also modulate the PKA/CREB/MITF signaling pathway, which is centrally involved in melanogenesis (the production of melanin). Alpha-melanocyte-stimulating hormone (α-MSH) activates this pathway, leading to increased melanin synthesis.[16][17] this compound has been shown to downregulate this pathway, suggesting its potential use in treating hyperpigmentation disorders.

PKA_CREB_MITF_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds cAMP cAMP MC1R->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates p_CREB p-CREB CREB->p_CREB Atraric_Acid This compound Atraric_Acid->PKA Downregulates MITF MITF Expression p_CREB->MITF Activates Melanogenesis Melanogenesis MITF->Melanogenesis

This compound can downregulate the PKA/CREB/MITF signaling pathway.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its well-defined mechanisms of action, particularly its roles as an androgen receptor antagonist and an anti-inflammatory agent, make it a compelling candidate for further drug development. This guide provides a foundational understanding of its natural origins, methods for its isolation, and the key signaling pathways through which it exerts its effects, serving as a valuable resource for researchers in the field. Further investigation into the quantitative yields from various natural sources and optimization of isolation protocols will be crucial for advancing the research and application of this promising molecule.

References

In Silico Analysis of Atraric Acid's Interaction with the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atraric acid (AA), a naturally occurring phenolic compound isolated from the bark of Pygeum africanum, has emerged as a significant subject of research in the context of prostate cancer therapeutics.[1][2] It functions as a specific antagonist of the human androgen receptor (AR), a key driver in the progression of prostate cancer.[1][3] By competitively binding to the AR, this compound inhibits the transactivation mediated by androgens, thereby impeding cancer cell growth and invasiveness.[1][4] This technical guide provides an in-depth overview of the in silico modeling techniques used to elucidate the binding mechanism of this compound and its derivatives to the androgen receptor, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-inducible transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription.[5][6] This signaling cascade is crucial for the development and progression of prostate cancer.[7] this compound disrupts this pathway by acting as an antagonist.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation AA This compound AA->AR Competitively Binds AA->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen receptor signaling pathway and the inhibitory action of this compound.

In Silico Modeling Workflow

The computational investigation of this compound's interaction with the androgen receptor typically involves a multi-step workflow, beginning with protein and ligand preparation, followed by molecular docking to predict binding poses, and often extending to molecular dynamics simulations for assessing the stability of the complex.

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_analysis 3. Analysis & Refinement PDB Retrieve AR Structure (e.g., PDB: 3V49) Process_PDB Process Receptor: - Remove water - Add hydrogens - Assign charges PDB->Process_PDB Ligand Prepare this compound & Derivatives (3D) Process_Ligand Process Ligand: - Energy minimization Ligand->Process_Ligand Grid Define Binding Site (Grid Box) Process_PDB->Grid Docking Perform Docking (e.g., AutoDock Vina) Process_Ligand->Docking Pose Analyze Binding Poses & Interactions Docking->Pose Grid->Docking Scoring Evaluate Binding Affinity (Scoring Functions) Pose->Scoring MD Molecular Dynamics Simulation (Optional) Pose->MD Stability Assess Complex Stability MD->Stability

Caption: A generalized workflow for the in silico modeling of this compound binding to the androgen receptor.

Experimental Protocols

Molecular Docking of this compound to the AR Ligand-Binding Domain

A crucial step in understanding the antagonistic action of this compound is to predict its binding mode within the ligand-binding domain (LBD) of the androgen receptor. Molecular docking simulations are employed for this purpose.

1. Preparation of the Androgen Receptor Structure:

  • The three-dimensional crystal structure of the human androgen receptor LBD is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3V49.[8]

  • Pre-processing of the receptor structure is performed using software such as AutoDockTools.[8] This involves:

    • Removal of all water molecules to prevent interference with the docking process.[8]

    • Addition of polar hydrogen atoms to the protein structure.[8]

    • Assignment of Kollman charges to the protein atoms.[8]

2. Preparation of the Ligand (this compound):

  • The 3D structure of this compound and its derivatives are generated using chemical drawing software (e.g., ChemDraw) and subsequently converted to a 3D format (e.g., PDB or MOL2).

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

3. Docking Simulation:

  • Molecular docking is carried out using a program like AutoDock Vina.[8]

  • A grid box is defined to encompass the entire ligand-binding pocket of the AR LBD. This ensures that the docking algorithm searches for the best binding pose within the relevant active site.

  • The docking simulation is then executed, allowing the program to explore various conformations and orientations of the ligand within the receptor's binding site.

4. Analysis of Docking Results:

  • The output of the docking simulation provides multiple binding poses for the ligand, ranked by their predicted binding affinities (scoring functions).

  • The top-ranked poses are visually inspected to analyze the key interactions between this compound (or its derivatives) and the amino acid residues of the AR LBD. These interactions often include hydrogen bonds and hydrophobic contacts.[3][9]

Quantitative Data Summary

The following table summarizes the findings from computational and functional analyses of this compound and its derivatives, highlighting the key structural features that influence their antagonist activity against the androgen receptor.

Compound/FeatureObservationSignificance for AR AntagonismReference
This compound (AA) Acts as a specific AR antagonist.Establishes AA as a novel chemical platform for AR antagonists.[3][9]
Para-hydroxyl group Essential for antagonizing androgen-activated AR activity. Forms a hydrogen bond with the LBD.Crucial for anchoring the molecule within the binding pocket and for antagonistic function.[3][9]
Ortho- and Meta-methyl groups Essential for AR antagonism. Interact with hydrophobic residues of the ligand pocket.Important for the proper positioning and hydrophobic interactions within the AR LBD.[3][9]
Extension of Hydrophobic Side Chain Leads to slightly stronger AR antagonism.Enhances binding affinity through increased hydrophobic interactions.[3][9]
AA Derivatives None of the 12 synthesized derivatives activated the AR.Confirms that the core structure of AA is responsible for antagonism, not agonism.[3][9]

Key Molecular Interactions and Structure-Activity Relationships

In silico modeling has been instrumental in elucidating the structure-activity relationship (SAR) of this compound as an AR antagonist.[9] The key takeaways from these computational studies are:

  • Hydrogen Bonding: The para-hydroxyl group of this compound is critical for its antagonistic activity, as it forms a hydrogen bond with residues in the AR ligand-binding domain.[3] Modifications to the basic structure of AA can alter this hydrogen-bonding network.[9]

  • Hydrophobic Interactions: The ortho- and meta-methyl groups on the benzene ring of this compound engage in hydrophobic interactions with residues within the ligand-binding pocket, which is essential for its antagonistic function.[3][9]

  • Specificity: this compound is a highly specific inhibitor of the AR and does not significantly affect other closely related nuclear receptors like the glucocorticoid or progesterone receptors.[1][2]

The logical relationship between the structural features of this compound and its biological activity as an AR antagonist is depicted below.

SAR_Logic cluster_structure Structural Features of this compound cluster_interactions Molecular Interactions with AR LBD cluster_activity Biological Activity Para_OH Para-hydroxyl Group H_Bond Hydrogen Bonding Para_OH->H_Bond Ortho_Me Ortho-methyl Group Hydrophobic Hydrophobic Interactions Ortho_Me->Hydrophobic Meta_Me Meta-methyl Group Meta_Me->Hydrophobic Antagonism AR Antagonism H_Bond->Antagonism Hydrophobic->Antagonism Inhibition Inhibition of PCa Cell Growth Antagonism->Inhibition

Caption: Logical relationship between the structural features of this compound and its AR antagonistic activity.

In silico modeling has proven to be an invaluable tool in understanding the molecular basis of this compound's antagonism of the androgen receptor. Through techniques like molecular docking, researchers have been able to predict the binding modes of this compound and its derivatives, leading to a clearer understanding of the key structural determinants for its activity.[8][9] This knowledge is crucial for the rational design of novel and more potent AR antagonists based on the this compound scaffold, which holds promise for the development of new therapeutics for prostate cancer.[1][2] The combination of computational and functional assays provides a powerful paradigm for modern drug discovery and development.[3]

References

Methodological & Application

Application Note: Protocol for HPLC Analysis of Atraric Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atraric acid, with the IUPAC name methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is a naturally occurring phenolic compound found in various plant species, notably in the root-bark of Pygeum africanum and lichens such as Evernia prunastri (Oakmoss).[1] There is growing interest in this compound due to its potential antiandrogenic activity, which has led to investigations into its use for treating benign prostate hyperplasia and prostate cancer.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed to be reliable and reproducible for research and quality control purposes.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acidified water and an organic solvent. The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from standards of known concentrations.

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance.

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • pH meter.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials.

    • Volumetric flasks and pipettes.

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • HPLC grade methanol.

    • HPLC grade acetonitrile.

    • HPLC grade water.

    • Phosphoric acid or acetic acid (analytical grade).

    • Plant material (e.g., dried and powdered Evernia prunastri).

Experimental Protocols

Sample Preparation (Plant Extract)
  • Extraction:

    • Accurately weigh approximately 1.0 g of the dried and powdered plant material into a suitable flask.

    • Add 20 mL of methanol (or acetone) and extract using an ultrasonic bath for 30 minutes at room temperature.

    • Filter the extract through Whatman No. 1 filter paper into a collection flask.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[3]

  • Sample Solution Preparation:

    • Dissolve the dried extract in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3][4]

Standard Preparation
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

HPLC Method and Validation

The method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]

Data Presentation

HPLC Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required depending on the specific plant matrix and HPLC system used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase Isocratic: Methanol: 1% Phosphoric Acid in Water (82:18, v/v)[4]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm[4]
Run Time Approximately 15 minutes
Method Validation Summary

The following tables provide a template for summarizing the quantitative data from the method validation experiments.

Table 2: Linearity

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
1
5
10
25
50
100
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 3: Precision

ParameterConcentration (µg/mL)Measured Concentration (µg/mL) (n=6)MeanStandard Deviation% RSD
Repeatability 50< 2%
Intermediate Precision 50< 2%

Table 4: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL) (n=3)Mean Recovery (%)% RSD
80%40
100%50< 2%
120%60

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)Method
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Evernia prunastri) extraction Solvent Extraction (Methanol/Acetone) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation dissolution Dissolve in Methanol evaporation->dissolution filtration2 0.45 µm Syringe Filtration dissolution->filtration2 sample_vial Sample for HPLC filtration2->sample_vial injection Inject Samples and Standards sample_vial->injection atraric_standard This compound Reference Standard stock_solution Prepare Stock Solution (1000 µg/mL) atraric_standard->stock_solution working_standards Prepare Working Standards (1-100 µg/mL) stock_solution->working_standards standard_vial Standards for HPLC working_standards->standard_vial standard_vial->injection hplc_system HPLC System (C18 Column, UV Detector) hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Peak Integration & Identification (based on retention time) chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

References

Application Notes and Protocols: Atraric Acid as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atraric acid, a naturally occurring phenolic compound, is gaining significant attention in phytochemical and pharmacological research.[1] Found in sources such as the root-bark of Pygeum africanum and various lichens, it is chemically known as methyl 2,4-dihydroxy-3,6-dimethylbenzoate.[1][2] Its established biological activities, including anti-inflammatory and androgen receptor (AR) antagonist effects, make it a valuable compound for drug development, particularly in the context of prostate diseases.[3][4][5]

These application notes provide a comprehensive guide for utilizing this compound as a reference standard in phytochemical analysis. This document outlines its physicochemical properties, detailed protocols for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and insights into its mechanism of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling and analysis.

PropertyValueReference
IUPAC Name Methyl 2,4-dihydroxy-3,6-dimethylbenzoate[1]
Synonyms Methyl atrarate, Veramoss, Evernyl[1]
CAS Number 4707-47-5[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molar Mass 196.20 g/mol [1]
Melting Point 141-146 °C
Appearance White to off-white crystalline powder[2]
Solubility Soluble in DMSO and methanol.[3]

Quantitative Analysis of this compound

The accurate quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and quality control. Below are detailed protocols for HPLC-UV and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of phenolic compounds like this compound.

3.1.1. Experimental Protocol: HPLC-UV Analysis

a) Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

b) Sample Preparation (from Pygeum africanum bark extract):

  • Accurately weigh 1 g of the dried and powdered bark extract.

  • Perform extraction with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

c) Chromatographic Conditions: A reverse-phase HPLC method can be employed for the analysis of this compound (methyl 2,4-dihydroxy-3,6-dimethylbenzoate).[6]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

3.1.2. Method Validation Parameters (Example Data)

The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound. Note: These are representative values and should be determined for each specific method and instrument.

ParameterTypical Value
Retention Time (tR) ~ 5.8 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

3.1.3. Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Sample Plant Extract Extract Solvent Extraction Sample->Extract Dilute Serial Dilutions Stock->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Filter Filter Extract->Filter Filter->HPLC CalCurve Calibration Curve HPLC->CalCurve Quantify Quantification CalCurve->Quantify

Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the identification and quantification of this compound, especially in complex matrices. Derivatization is typically required to increase the volatility of the phenolic hydroxyl groups.

3.2.1. Experimental Protocol: GC-MS Analysis

a) Standard and Sample Preparation: Follow the same initial steps for standard solution and sample preparation as described for the HPLC-UV method.

b) Derivatization (Silylation):

  • Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

c) GC-MS Conditions:

ParameterRecommended Condition
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-550 m/z
Mode Selected Ion Monitoring (SIM) for quantification

3.2.2. Method Validation Parameters (Example Data)

The following table provides representative performance characteristics for a validated GC-MS method for this compound. Note: These are example values and must be experimentally determined.

ParameterTypical Value
Retention Time (tR) of TMS-derivative ~ 15.2 min
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

3.2.3. Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Standard Extract_Std Prepare Stock & Dilutions Standard->Extract_Std Sample Plant Extract Extract_Smp Solvent Extraction Sample->Extract_Smp Dry Evaporate to Dryness Extract_Std->Dry Extract_Smp->Dry Derivatize Silylation Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS CalCurve Calibration Curve GCMS->CalCurve Quantify Quantification CalCurve->Quantify

Workflow for GC-MS analysis of this compound.

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is vital for drug development and interpreting experimental results.

Inhibition of the Androgen Receptor (AR) Signaling Pathway

This compound is a known antagonist of the androgen receptor.[3] It inhibits the nuclear translocation of the AR, a critical step for its function as a transcription factor that promotes the growth of prostate cells.[3]

AR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation Atraric_Acid This compound Atraric_Acid->AR Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription

This compound's inhibition of the AR signaling pathway.
Modulation of the MAPK/NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory effects by suppressing the MAPK/NF-κB signaling pathway.[4] It has been shown to inhibit the phosphorylation of key proteins such as IκB and ERK, which are crucial for the activation of this pro-inflammatory cascade.[4]

MAPK_NFkB_Pathway cluster_pathway MAPK/NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MEK1 MEK1 TLR4->MEK1 IKK IKK TLR4->IKK ERK ERK MEK1->ERK NFkB NF-κB ERK->NFkB IkB IκB IKK->IkB Phosphorylates IkB->NFkB Inhibits Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Atraric_Acid This compound Atraric_Acid->ERK Inhibits Phosphorylation Atraric_Acid->IkB Inhibits Phosphorylation

This compound's modulation of the MAPK/NF-κB pathway.

Conclusion

This compound serves as a critical reference standard for the phytochemical analysis of plant extracts and the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to accurately quantify this compound and further investigate its promising biological activities. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental processes and mechanisms of action, facilitating a deeper understanding of this multifaceted compound.

References

Application Notes and Protocols for Atraric Acid as a Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atraric acid (AA), a naturally occurring phenolic compound found in sources like the bark of Pygeum africanum and various lichens, has emerged as a promising lead compound for the development of novel therapeutics.[1][2][3] Its diverse biological activities stem from its ability to modulate multiple key signaling pathways. Primarily recognized as a potent antagonist of the human androgen receptor (AR), this compound's therapeutic potential extends to anti-inflammatory, anti-angiogenic, and other cellular regulatory functions.[4][5][6] These application notes provide an overview of its primary mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experiments to facilitate further research and drug development.

Application Note 1: Anti-Cancer Therapeutics for Prostate Cancer

This compound demonstrates significant potential in the treatment of both androgen-dependent and castration-resistant prostate cancer (CRPC).[6][7] Its primary anti-cancer mechanism involves the direct antagonism of the androgen receptor, a key driver of prostate cancer progression.[1][6]

Mechanism of Action: Androgen Receptor (AR) Antagonism

This compound functions as a specific AR antagonist.[4][8] Unlike some clinical anti-androgens that can become ineffective due to AR mutations, this compound has shown efficacy against wild-type AR and certain therapy-resistant mutants, suggesting a distinct mode of antagonism.[5][7] The mechanism involves several key steps:

  • Competitive Binding: this compound is thought to compete with androgens like dihydrotestosterone (DHT) for binding to the AR's ligand-binding domain.[9]

  • Inhibition of Nuclear Translocation: It effectively inhibits the transport of the AR from the cytoplasm into the nucleus, a critical step for the receptor to function as a transcription factor.[6]

  • Repression of AR-Mediated Transcription: By preventing nuclear translocation and AR activation, this compound represses the transcription of AR target genes, such as prostate-specific antigen (PSA), which are crucial for cancer cell growth and proliferation.[4][6]

  • Induction of Cellular Senescence: In both castration-sensitive and CRPC cells, this compound treatment has been shown to inhibit growth and induce cellular senescence.[7]

AR_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_translocated Active AR Dimer AR->AR_translocated Nuclear Translocation AA This compound AA->AR Competitively Binds AA->AR_translocated Inhibits ARE Androgen Response Element (DNA) AR_translocated->ARE Binds Gene Target Gene Transcription (e.g., PSA) ARE->Gene Proliferation Cell Growth & Proliferation Gene->Proliferation

Caption: Inhibition of the Androgen Receptor signaling pathway by this compound.

Quantitative Data: Bioactivity in Prostate Cancer Cell Lines

Cell LineTypeParameterCompoundConcentration / IC50Reference
LNCaPAndrogen-Dependent PCaPSA Gene ExpressionThis compound10 µM (Significant Repression)[4]
C4-2Androgen-Independent PCaPSA Gene ExpressionThis compound10 µM (Significant Repression)[4]
LNCaPAndrogen-Dependent PCaCell GrowthThis compoundEfficiently Repressed[6]
C4-2Androgen-Independent PCaCell GrowthThis compoundEfficiently Repressed[6]
CV1AR-NegativeAR TransactivationThis compound10 µM (Repressed DHT-induced AR)[4]

Experimental Protocol: Luciferase Reporter Assay for AR Antagonism

This protocol is designed to quantify the antagonistic effect of this compound on AR-mediated gene transcription.

  • Principle: CV1 cells (which lack endogenous AR) are co-transfected with a human AR expression vector and a reporter plasmid containing luciferase gene under the control of an androgen-responsive promoter. In the presence of an androgen (e.g., DHT), the AR activates and drives luciferase expression. An antagonist like this compound will compete with DHT, leading to a dose-dependent decrease in luciferase activity.

  • Materials:

    • CV1 cells

    • DMEM with 10% Fetal Bovine Serum (FBS)

    • DMEM with 10% charcoal-stripped FBS (cs-FBS, to remove endogenous steroids)

    • Human AR expression vector (e.g., pCMV-hAR)

    • Luciferase reporter vector (e.g., pGL3-ARE)

    • Transfection reagent (e.g., Lipofectamine 3000)

    • Dihydrotestosterone (DHT)

    • This compound (dissolved in DMSO)

    • Luciferase Assay System (e.g., Promega)

    • 96-well white, clear-bottom plates

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed CV1 cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in DMEM with 10% FBS. Allow cells to attach overnight.

    • Transfection: The next day, replace the medium with DMEM with 10% cs-FBS. Co-transfect cells in each well with the AR expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM with 10% cs-FBS. Treat the cells with:

      • Vehicle control (DMSO)

      • DHT (e.g., 1 nM final concentration)

      • This compound at various concentrations (e.g., 0.1, 1, 10, 100 µM)

      • DHT (1 nM) + this compound at various concentrations

    • Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla) or total protein content. Express the results as a percentage of the activity observed with DHT alone. Plot the dose-response curve for this compound to determine its IC50 for AR antagonism.

Application Note 2: Anti-Angiogenic Effects in CRPC

In advanced prostate cancer, neo-angiogenesis is critical for tumor growth and metastasis. This compound has been shown to suppress this process through a novel, VEGF-independent pathway.[5][7]

Mechanism of Action: Inhibition of ANGPT2-Mediated Angiogenesis

Androgens can promote angiogenesis in CRPC cells by inducing the secretion of pro-angiogenic factors. This compound counteracts this effect by targeting the Angiopoietin 2 (ANGPT2) pathway.[5][7]

  • AR-Dependent ANGPT2 Expression: In CRPC cells, androgens bind to the AR, which then upregulates the expression and secretion of ANGPT2.[7]

  • Inhibition by this compound: As an AR antagonist, this compound blocks the androgen-induced expression and secretion of ANGPT2.[5][7]

  • Endothelial Cell Response: Secreted ANGPT2 acts on receptors (integrins) on endothelial cells, promoting their migration and tube formation, which are key steps in angiogenesis.

  • Suppression of Angiogenesis: By reducing ANGPT2 levels, this compound inhibits these downstream angiogenic processes, ultimately reducing blood vessel formation within the tumor microenvironment.[7]

Angiogenesis_Pathway cluster_CRPC CRPC Cell cluster_TME Tumor Microenvironment Androgen Androgen AR Androgen Receptor Androgen->AR ANGPT2_exp ANGPT2 Gene Expression AR->ANGPT2_exp Induces ANGPT2_sec Secreted ANGPT2 ANGPT2_exp->ANGPT2_sec Secretion AA This compound AA->AR Integrin Integrin Receptor ANGPT2_sec->Integrin Binds NeoAngio Neo-Angiogenesis Integrin->NeoAngio Promotes EC Endothelial Cell EC->Integrin

Caption: this compound inhibits androgen-regulated neo-angiogenesis via ANGPT2.

Experimental Protocol: Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

  • Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a basement membrane matrix (e.g., Matrigel). In the presence of pro-angiogenic factors, they will form interconnected networks, or "tubes." The inhibitory effect of this compound is measured by treating CRPC cells, collecting their conditioned medium, and applying it to the HUVECs.

  • Materials:

    • HUVECs

    • CRPC cell line (e.g., C4-2)

    • Endothelial Cell Growth Medium (EGM)

    • RPMI-1640 medium with 10% cs-FBS

    • Matrigel (growth factor reduced)

    • DHT and this compound

    • 24-well or 48-well plates

    • Inverted microscope with a camera

  • Procedure:

    • Prepare Conditioned Medium (CM):

      • Seed C4-2 cells and grow to ~70% confluency.

      • Wash cells and replace the medium with serum-free RPMI.

      • Treat cells with Vehicle, DHT (10 nM), or DHT + this compound (10 µM) for 48 hours.

      • Collect the supernatant (CM), centrifuge to remove cell debris, and store at -80°C.

    • Plate Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 48-well plate with 50-100 µL of Matrigel per well. Be careful not to introduce bubbles.

    • Matrigel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Cell Seeding: Harvest HUVECs and resuspend them in a basal medium (without growth factors). Seed 1.5-2.0 x 10⁴ HUVECs into each Matrigel-coated well.

    • Treatment: Add the previously prepared conditioned media to the respective wells.

    • Incubation: Incubate the plate for 4-18 hours at 37°C. Monitor tube formation periodically under a microscope.

    • Imaging and Analysis: Capture images of the tube networks. Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using software like ImageJ with an angiogenesis analyzer plugin.

  • Data Analysis: Compare the tube formation parameters in the this compound-treated group to the DHT-stimulated control. A significant reduction indicates anti-angiogenic activity.

Application Note 3: Anti-Inflammatory Applications

This compound exhibits potent anti-inflammatory properties by inhibiting key mediators in the inflammatory cascade.[10][11]

Mechanism of Action: Suppression of the MAPK/NF-κB Pathway

The anti-inflammatory effects of this compound are largely mediated by its ability to suppress the MAPK and NF-κB signaling pathways in macrophages stimulated by lipopolysaccharide (LPS).[4][10]

  • LPS Stimulation: LPS, a component of bacterial cell walls, binds to Toll-like receptor 4 (TLR4) on macrophages.

  • Pathway Activation: This binding triggers intracellular signaling cascades, including the phosphorylation (activation) of Extracellular signal-Regulated Kinases (ERK), a member of the MAPK family.

  • NF-κB Activation: The pathway also leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This frees NF-κB to translocate to the nucleus.

  • Pro-inflammatory Gene Expression: In the nucleus, activated NF-κB drives the transcription of pro-inflammatory genes, including iNOS (producing nitric oxide, NO), COX-2 (producing prostaglandin E2, PGE2), and cytokines like IL-6 and IL-1β.[10]

  • Inhibition by this compound: this compound has been shown to downregulate the phosphorylation of both ERK and IκB, thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory mediators.[4][10]

NFkB_Pathway_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p-ERK) TLR4->MAPK IkB p-IκB TLR4->IkB NFkB_nuc Nuclear NF-κB MAPK->NFkB_nuc NFkB NF-κB IkB->NFkB Releases NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) NFkB_nuc->Genes Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators AA This compound AA->MAPK AA->IkB

Caption: this compound inhibits the LPS-induced MAPK/NF-κB inflammatory pathway.

Quantitative Data: Anti-inflammatory Activity in RAW264.7 Macrophages

ParameterConditionCompoundConcentrationResultReference
Nitric Oxide (NO)LPS-stimulatedThis compound1-300 µMDose-dependent inhibition[4]
Prostaglandin E2 (PGE2)LPS-stimulatedThis compound1-300 µMDose-dependent inhibition[10]
IL-6, IL-1βLPS-stimulatedThis compound1-300 µMDose-dependent inhibition[10]
iNOS Protein ExpressionLPS-stimulatedThis compound100, 300 µMDose-dependent reduction[4]
COX-2 Protein ExpressionLPS-stimulatedThis compound100, 300 µMDose-dependent reduction[4]
Cell ViabilityUnstimulatedThis compoundUp to 300 µMNo influence[4]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the NO concentration.

  • Materials:

    • RAW264.7 macrophage cell line

    • DMEM with 10% FBS

    • LPS (from E. coli)

    • This compound (in DMSO)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (NaNO₂) standard

    • 96-well clear, flat-bottom plates

    • Microplate reader (540 nm)

  • Procedure:

    • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 300 µM) or vehicle (DMSO). Incubate for 1-2 hours.

    • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Nitrite Measurement:

      • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

      • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.

    • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Express the results as a percentage of the NO production in the LPS-only treated group.

Application Note 4: this compound as a Lead Structure for Drug Development

The defined structure-activity relationship (SAR) of this compound makes it an excellent chemical scaffold for lead optimization.

Structure-Activity Relationship (SAR) for AR Antagonism

Computational and functional studies have identified key chemical features of this compound that are essential for its AR antagonistic activity.[8][12]

  • Para-hydroxyl group: This group is critical. It is believed to form a hydrogen bond with the AR ligand-binding domain (LBD), anchoring the molecule correctly for an antagonistic effect.[8][12]

  • Ortho- and Meta-methyl groups: These groups interact with hydrophobic pockets within the LBD. Their presence is functionally important for antagonism.[8][12]

  • Ester Side Chain: While the ester itself is not essential for bioactivity (non-ester derivatives retain activity), modifications to this part of the molecule can modulate its properties.[9][13] For instance, extending the hydrophobic side chain can lead to slightly stronger AR antagonism.[12]

SAR_Diagram cluster_AA This compound Scaffold AA_struct p_hydroxyl para-Hydroxyl Group methyl_groups ortho- & meta-Methyl Groups ester_chain Ester Side Chain p_hydroxyl_func Essential for H-bonding with AR LBD. Critical for antagonism. p_hydroxyl->p_hydroxyl_func methyl_groups_func Essential for hydrophobic interactions in AR LBD. methyl_groups->methyl_groups_func ester_chain_func Modifiable. Extension can slightly increase antagonism. ester_chain->ester_chain_func

Caption: Key structural features of this compound for AR antagonism.

Lead Optimization Strategies

Based on the known SAR, several strategies can be employed to develop novel therapeutics derived from the this compound scaffold:

  • Side Chain Modification: Synthesize and test derivatives with different hydrophobic side chains in place of the methyl ester to improve potency and pharmacokinetic properties.[12]

  • Bioisosteric Replacement: Replace the ester group with more stable functionalities like ketones or amides to prevent potential hydrolysis by cellular esterases and improve the compound's metabolic stability.[9][13]

  • Scaffold Hopping: Use the core dihydroxy-dimethylbenzoate structure as a starting point to design novel, non-steroidal AR antagonists.

  • Dual-Target Inhibitors: Explore modifications that could enhance its activity against other identified targets (e.g., PTP1B, with an IC50 of 51.5 µM) to create multi-functional drugs for complex diseases like metabolic syndrome or diabetes.[8]

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Atraric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the anti-inflammatory properties of atraric acid. The methodologies cover both in vitro and in vivo models, focusing on key inflammatory mediators and signaling pathways.

Part 1: In Vitro Evaluation of Anti-inflammatory Effects

The primary in vitro model for studying the anti-inflammatory effects of this compound utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.

Assessment of Cytotoxicity

Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on the selected cell line.

Protocol: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 300 µM) for 24 hours.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Concentrations that do not significantly reduce cell viability (typically >90%) are considered non-cytotoxic and are used for subsequent experiments.[1][2]

Measurement of Inflammatory Mediators

A. Nitric Oxide (NO) Production

This compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, is a primary indicator of its anti-inflammatory potential.[1][3]

Protocol: Griess Assay for Nitrite Quantification

  • Cell Culture and Treatment: Seed RAW264.7 cells (5 x 10⁵ cells/mL) in a 24-well plate and incubate overnight. Pre-treat cells with 1 µg/mL LPS for 1 hour, followed by treatment with non-cytotoxic concentrations of this compound for 24 hours.[1]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. A dose-dependent reduction in NO production by this compound indicates anti-inflammatory activity.[1][2]

B. Pro-inflammatory Cytokines and Prostaglandin E2 (PGE2)

This compound has been shown to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), as well as the inflammatory mediator PGE2.[1][4][5]

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment: Follow the same procedure as for the Griess assay (Protocol 1.2.A, step 1).

  • Supernatant Collection: Collect the cell culture supernatant after treatment.

  • ELISA Procedure: Perform ELISA for PGE2, IL-6, IL-1β, and GM-CSF using commercially available kits, following the manufacturer's instructions.[1][2][6] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a measurable color change.

  • Data Analysis: Measure the absorbance and calculate the cytokine/PGE2 concentrations based on the standard curve.

Quantitative Data Summary: In Vitro Effects of this compound on Inflammatory Mediators

MediatorCell LineStimulantThis compound Conc. (µM)Inhibition (%)Reference
NO RAW264.7LPS (1 µg/mL)30069%[1]
PGE2 RAW264.7LPS (1 µg/mL)300100%[1]
IL-1β RAW264.7LPS (1 µg/mL)30036.3%[1]
IL-6 RAW264.7LPS (1 µg/mL)30093.3%[1]
GM-CSF RAW264.7LPS (1 µg/mL)30080.9%[1]
Analysis of Pro-inflammatory Enzyme Expression

This compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[1][4][5]

Protocol: Western Blotting

  • Cell Lysis: After treatment with LPS and this compound, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is used to quantify the protein expression levels relative to the loading control.

Investigation of Signaling Pathways

This compound exerts its anti-inflammatory effects by suppressing the MAPK/NF-κB signaling pathway.[1][4][7] This is evaluated by measuring the phosphorylation of key proteins in this pathway.

Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Treatment and Lysis: Treat RAW264.7 cells with LPS and this compound for a shorter duration (e.g., 30 minutes to 4 hours) to capture the transient phosphorylation events.[3][8] Lyse the cells as described in Protocol 1.3.

  • Western Blotting: Perform Western blotting as described above, using primary antibodies specific for the phosphorylated forms of IκB, ERK, and NF-κB (p65 subunit). Also, probe for the total forms of these proteins to assess changes in phosphorylation status.

  • Data Analysis: Quantify the band intensities and present the data as the ratio of phosphorylated protein to total protein.

Signaling Pathway Diagram: this compound's Mechanism of Action

Atraric_Acid_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK) TLR4->MAPK IKK IKK TLR4->IKK MAPK->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates Atraric_Acid This compound Atraric_Acid->MAPK inhibits Atraric_Acid->IKK inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_active->Genes activates transcription

Caption: this compound inhibits LPS-induced inflammation by suppressing the ERK/NF-κB signaling pathway.

Part 2: In Vivo Evaluation of Anti-inflammatory Effects

In vivo models are essential for confirming the anti-inflammatory efficacy of this compound in a whole-organism context.

LPS-Induced Endotoxin Shock Model

This model mimics systemic inflammation and is used to assess the protective effects of this compound against a severe inflammatory challenge.[1][4][5]

Protocol: Mouse Model of Endotoxin Shock

  • Animal Model: Use female BALB/c mice (or other appropriate strain).

  • Treatment Groups:

    • Control (vehicle)

    • LPS only (e.g., 10 mg/kg, intraperitoneal injection)

    • LPS + this compound (e.g., 10 and 30 mg/kg, intraperitoneal injection)

  • Dosing Regimen: Administer this compound at specified times before and/or after the LPS challenge (e.g., 2 hours before and 4 hours after LPS injection).[1]

  • Sample Collection: At a designated time point post-LPS injection, collect blood (for serum) and peritoneal lavage fluid.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum and peritoneal fluid using ELISA.

  • Histopathology: Harvest major organs (e.g., lungs, liver, kidneys), fix them in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Analyze the sections for signs of inflammation, such as leukocyte infiltration, vasodilation, and tissue damage.[1]

Quantitative Data Summary: In Vivo Effects of this compound in Endotoxin Shock Model

CytokineSampleTreatment Group (LPS + this compound)Reduction in Cytokine LevelReference
TNF-α Serum30 mg/kgSignificant[1]
IL-6 Serum30 mg/kgSignificant[1]
TNF-α Peritoneal Fluid30 mg/kgSignificant[1]
IL-6 Peritoneal Fluid30 mg/kgSignificant[1]
Carrageenan-Induced Paw Edema Model

This is a widely used model of acute, localized inflammation.[9][10][11]

Protocol: Rat/Mouse Paw Edema Assay

  • Animal Model: Use Wistar rats or Swiss albino mice.

  • Treatment Groups:

    • Control (vehicle)

    • Carrageenan only

    • Carrageenan + this compound (various doses)

    • Carrageenan + Positive Control (e.g., Indomethacin)

  • Dosing: Administer this compound or the positive control (typically intraperitoneally or orally) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[10]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan-only group.

Experimental Workflow Diagram: Carrageenan-Induced Paw Edema

Paw_Edema_Workflow start Start animal_prep Animal Acclimatization & Grouping start->animal_prep treatment Administer this compound or Vehicle (i.p. or p.o.) animal_prep->treatment wait Wait 30-60 min treatment->wait carrageenan Inject Carrageenan (sub-plantar) wait->carrageenan measure Measure Paw Volume (hourly for 5h) carrageenan->measure analysis Calculate Edema Inhibition measure->analysis end End analysis->end

References

Troubleshooting & Optimization

Optimization of reaction conditions for atraric acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of atraric acid (methyl 2,4-dihydroxy-3,6-dimethylbenzoate). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to aid in the optimization of reaction conditions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process:

  • Carboxylation of 2,5-dimethylresorcinol to 2,4-dihydroxy-3,6-dimethylbenzoic acid via a Kolbe-Schmitt or similar reaction.

  • Esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid to this compound.

Step 1: Carboxylation of 2,5-dimethylresorcinol
Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of 2,5-dimethylresorcinol Insufficient activation of the phenol to the phenoxide.Ensure the use of a strong enough base (e.g., sodium or potassium hydroxide) and anhydrous conditions. The presence of water can hinder the formation of the reactive phenoxide.
Low CO₂ pressure.The Kolbe-Schmitt reaction typically requires high CO₂ pressure (e.g., 5-100 atm) to drive the carboxylation of less reactive phenols. For dihydroxy phenols, the conditions might be milder, but ensuring a sealed, pressurized system is crucial.[1][2][3]
Reaction temperature is too low.The carboxylation often requires elevated temperatures (e.g., 125-150°C) to proceed at an appreciable rate.[1]
Formation of isomeric byproducts (e.g., 2,6-dihydroxy-3,5-dimethylbenzoic acid) Reaction conditions favoring the thermodynamically more stable para-isomer or other isomers.The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the choice of alkali metal cation. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can favor the para-isomer, especially at higher temperatures.[3] For 2,5-dimethylresorcinol, carboxylation is desired at the 4-position. Careful control of temperature and the choice of base are important.
Product decomposition Excessively high reaction temperatures.While high temperatures are needed, exceeding the decomposition temperature of the product will lower the yield. Optimize the temperature by running small-scale experiments at varying temperatures.
Step 2: Esterification of 2,4-dihydroxy-3,6-dimethylbenzoic Acid
Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Equilibrium of the Fischer esterification lies towards the reactants.To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent).[4] Also, remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
Incomplete reaction.Increase the reaction time and/or temperature (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC). The use of microwave irradiation can significantly reduce reaction times and improve yields.[5]
Ineffective catalyst.Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is used. For substrates sensitive to strong acids, milder methods like using methyl iodide with a base (e.g., KHCO₃) in a polar aprotic solvent (e.g., DMF) can be employed.[6]
Hydrolysis of the ester product Presence of excess water during workup or purification.Ensure all workup steps are performed under anhydrous conditions where possible, and thoroughly dry the final product.
Formation of side products (e.g., etherification of phenolic hydroxyl groups) Use of harsh methylating agents or reaction conditions.When using methyl iodide, control the stoichiometry and reaction temperature to favor esterification over etherification.
Difficulty in product purification Contamination with unreacted starting material or catalyst.During workup, wash the organic extract with a sodium bicarbonate solution to remove unreacted carboxylic acid and the acid catalyst. Recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water, or ethyl acetate/hexane) can be effective for purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. First, 2,5-dimethylresorcinol is carboxylated to form 2,4-dihydroxy-3,6-dimethylbenzoic acid. This is typically achieved through a Kolbe-Schmitt type reaction. The second step is the esterification of the resulting carboxylic acid with methanol, often under acidic conditions (Fischer esterification) or using a methylating agent, to yield this compound.[7]

Q2: What are the critical parameters for the Kolbe-Schmitt reaction in this synthesis?

A2: The critical parameters for the carboxylation of 2,5-dimethylresorcinol are temperature, carbon dioxide pressure, and the choice of base. Dihydroxy phenols like resorcinol derivatives can often be carboxylated under milder conditions than simple phenol.[3] However, careful optimization is needed to maximize the yield of the desired 2,4-dihydroxy-3,6-dimethylbenzoic acid and minimize the formation of isomers.

Q3: How can I optimize the yield of the Fischer esterification step?

A3: To optimize the Fischer esterification, you can:

  • Use a large excess of methanol to shift the reaction equilibrium towards the product.[4]

  • Use an effective acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Remove the water byproduct, for instance, by using a Dean-Stark apparatus.

  • Increase the reaction temperature to the reflux temperature of the alcohol.

  • Consider using microwave-assisted synthesis, which has been shown to improve yields and dramatically reduce reaction times for the esterification of substituted benzoic acids.[5]

Q4: Are there alternative methods for the esterification step?

A4: Yes, an alternative to the Fischer esterification is to use a methylating agent. For example, reacting 2,4-dihydroxy-3,6-dimethylbenzoic acid with methyl iodide in the presence of a base like potassium bicarbonate in a solvent such as DMF is an effective method.[6] This can be a good option for substrates that are sensitive to strong acidic conditions.

Q5: What is a suitable method for purifying the final this compound product?

A5: After the reaction workup, which typically involves extraction and washing to remove impurities, this compound can be purified by recrystallization. Suitable solvent systems for recrystallization include methanol/water, ethanol/water, or ethyl acetate/hexane. The choice of solvent will depend on the impurities present. Column chromatography can also be used for higher purity if required.

Experimental Protocols

Protocol 1: Synthesis of 2,4-dihydroxy-3,6-dimethylbenzoic Acid via Kolbe-Schmitt Type Reaction

This protocol is a general guideline based on the principles of the Kolbe-Schmitt reaction adapted for a substituted resorcinol. Optimization of temperature and pressure is recommended for specific laboratory setups.

  • Preparation of the Phenoxide: In a high-pressure autoclave, thoroughly mix 2,5-dimethylresorcinol with an equimolar to slight excess of a strong base (e.g., potassium carbonate or a mixture of sodium and potassium carbonates). The reactants should be as anhydrous as possible.

  • Carboxylation: Seal the autoclave and purge with dry carbon dioxide gas. Pressurize the reactor with CO₂ to the desired pressure (start with a range of 10-20 atm). Heat the mixture to 130-150°C with vigorous stirring. Maintain these conditions for 4-6 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mixture in water. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The 2,4-dihydroxy-3,6-dimethylbenzoic acid will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxy-3,6-dimethylbenzoic acid in a large excess of methanol (e.g., 20-30 mL per gram of carboxylic acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of carboxylic acid) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 3: Synthesis of this compound via Methylation
  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxy-3,6-dimethylbenzoic acid in anhydrous DMF.

  • Base Addition: Add 1.5 equivalents of potassium bicarbonate to the solution and stir for 10 minutes at 40°C.[6]

  • Methylation: Add a slight excess (e.g., 1.1 equivalents) of methyl iodide.

  • Reaction: Stir the reaction mixture at 40°C for 90-120 minutes.[6]

  • Workup: Quench the reaction by pouring it into ice water. Extract the product with ethyl acetate (3 times). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Data Presentation

Table 1: Optimization of Kolbe-Schmitt Reaction Conditions for Dihydroxybenzoic Acid Synthesis (Illustrative)
EntryBaseTemperature (°C)CO₂ Pressure (atm)Time (h)Yield of 2,4-dihydroxybenzoic acid (%)
1Na₂CO₃130104Moderate
2K₂CO₃130104Moderate-Good
3Na₂CO₃/K₂CO₃ (1:1)130104Good
4K₂CO₃150104High
5K₂CO₃150204Very High
6K₂CO₃150208High (potential for decomposition)

Note: This table is illustrative and based on general principles of the Kolbe-Schmitt reaction. Actual yields will vary based on the specific experimental setup.

Table 2: Optimization of Fischer Esterification of a Substituted Benzoic Acid under Microwave Conditions
EntryAlcoholCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1MethanolH₂SO₄ (5)1101585
2MethanolH₂SO₄ (5)1301595
3EthanolH₂SO₄ (5)1301592
4n-ButanolH₂SO₄ (5)1301598
5Methanolp-TsOH (5)1301593
6MethanolH₂SO₄ (5)130570

Data adapted from studies on the optimization of Fischer esterification of substituted benzoic acids under sealed-vessel microwave conditions.[5]

Visualizations

Atraric_Acid_Synthesis_Workflow cluster_start Starting Materials cluster_carboxylation Step 1: Carboxylation cluster_intermediate Intermediate cluster_esterification Step 2: Esterification cluster_product Final Product 2,5-Dimethylresorcinol 2,5-Dimethylresorcinol Kolbe-Schmitt Reaction Kolbe-Schmitt Reaction 2,5-Dimethylresorcinol->Kolbe-Schmitt Reaction CO2 CO2 CO2->Kolbe-Schmitt Reaction Base Base Base->Kolbe-Schmitt Reaction 2,4-dihydroxy-3,6-dimethylbenzoic acid 2,4-dihydroxy-3,6-dimethylbenzoic acid Kolbe-Schmitt Reaction->2,4-dihydroxy-3,6-dimethylbenzoic acid Fischer Esterification Fischer Esterification 2,4-dihydroxy-3,6-dimethylbenzoic acid->Fischer Esterification This compound This compound Fischer Esterification->this compound Methanol Methanol Methanol->Fischer Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Fischer Esterification

Caption: Workflow for the two-step synthesis of this compound.

Fischer_Esterification_Mechanism Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ Protonated Carbonyl->Carboxylic Acid - H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Tetrahedral Intermediate->Protonated Carbonyl - Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Protonated Ester->Tetrahedral Intermediate + H2O Ester Ester Protonated Ester->Ester - H+ Ester->Protonated Ester + H+ Alcohol Alcohol H+ H+ H2O H2O

References

Stability testing of atraric acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of atraric acid is critical for accurate experimental results and the development of effective, safe, and stable pharmaceutical formulations. This technical support center provides essential information, troubleshooting guidance, and standardized protocols for assessing the stability of this compound under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For prolonged storage, this compound should be kept at 2-8°C in a tightly sealed container, protected from light and moisture.[1]

Q2: What factors can lead to the degradation of this compound?

A2: As a phenolic compound and an ester, this compound is susceptible to degradation through several pathways.[2] Key factors include:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

  • Oxidation: Phenolic groups are prone to oxidation, which can be accelerated by exposure to light, heat, and certain metal ions.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

  • Thermal Stress: High temperatures can accelerate both hydrolytic and oxidative degradation.

Q3: How can I monitor the stability of my this compound samples?

A3: Stability-indicating analytical methods are essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for separating and quantifying this compound from its potential degradation products.[3][4][5]

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation, or stress testing, involves intentionally exposing this compound to harsh conditions (e.g., strong acids/bases, high heat, oxidizing agents, and intense light) to accelerate its degradation.[6][7][8] These studies are crucial for:

  • Identifying likely degradation products and pathways.[6][8]

  • Demonstrating the specificity of the analytical method (i.e., its ability to distinguish the intact drug from its degradants).

  • Gaining insights into the intrinsic stability of the molecule, which helps in developing stable formulations and defining appropriate storage conditions and shelf-life.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light, and moisture protection). 2. Prepare fresh samples and re-analyze. 3. Perform forced degradation studies to identify potential degradation products.
Loss of potency in standard solutions Degradation of this compound in the solvent.1. Prepare fresh standard solutions daily. 2. Evaluate the stability of this compound in the chosen solvent by analyzing the solution at different time points. 3. Store stock solutions at 2-8°C and protect from light.
Inconsistent results between replicates Non-homogeneity of the sample, or instability during the analytical run.1. Ensure complete dissolution and proper mixing of the sample before injection. 2. Use an autosampler with temperature control to maintain sample stability during the analysis sequence.
Significant degradation under mild stress conditions This compound may be inherently unstable under those specific conditions.1. Re-evaluate the formulation and consider the use of stabilizing excipients (e.g., antioxidants, buffering agents). 2. Adjust storage and handling procedures to minimize exposure to the identified stress factor.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions as per ICH guidelines.[7]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 N HCl, dilute with mobile phase, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place solid this compound in an oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid in methanol, dilute with mobile phase, and analyze by HPLC.

  • Photodegradation:

    • Expose solid this compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC.

  • Control Sample: A sample of this compound, not exposed to any stress conditions, should be analyzed at each time point for comparison.

Protocol 2: Long-Term and Accelerated Stability Testing

Objective: To evaluate the stability of this compound under ICH-recomme.nded storage conditions.[9][10][11]

Methodology:

  • Place accurately weighed samples of this compound in suitable container closure systems.

  • Store the samples under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[10][11]

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% DegradationNo. of Degradation Products
0.1 N HCl24 hours60°C15.22
0.1 N NaOH8 hoursRoom Temp.25.83
3% H₂O₂24 hoursRoom Temp.18.52
Thermal (Solid)48 hours80°C8.31
Photolytic (Solid)ICH GuidelinePhotostability Chamber12.12
Photolytic (Solution)ICH GuidelinePhotostability Chamber22.43

Table 2: Accelerated Stability Data for this compound (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3White to off-white powder98.51.35
6Slight yellowish powder97.22.65

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solid) stock->thermal Expose to Stress photo Photolytic (ICH Guidelines) stock->photo Expose to Stress hplc HPLC Analysis (Assay and Impurity Profiling) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Identify Degradation Pathways) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

stability_factors cluster_factors Environmental Factors cluster_chemical Chemical Factors Temp Temperature Degradation Degradation Temp->Degradation Humidity Humidity Humidity->Degradation Light Light Light->Degradation pH pH (Acid/Base) pH->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Atraric_Acid This compound Stability Degradation->Atraric_Acid affects

Caption: Factors influencing the stability of this compound.

References

Addressing cytotoxicity of atraric acid in non-target cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for atraric acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential issues related to the cytotoxicity of this compound, particularly in non-target cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound functions as an antagonist of the human androgen receptor (AR).[1][2][3] It inhibits the transactivation mediated by the ligand-activated AR, which can lead to the suppression of prostate cancer cell growth and the induction of cellular senescence.[4]

Q2: Is this compound expected to be cytotoxic to all cell lines?

A2: Not necessarily. The primary cytotoxic effects of this compound are linked to its antagonism of the androgen receptor.[1][5] Therefore, cell lines that do not express the androgen receptor are expected to be significantly less sensitive to this compound. For example, studies have shown that this compound does not inhibit the growth of cell lines like PC3 and CV1, which lack AR expression.[1][5]

Q3: We are observing unexpected cytotoxicity in our non-target cell line. What could be the cause?

A3: There are several possibilities if you observe unexpected cytotoxicity:

  • Androgen Receptor Expression: Your non-target cell line may express the androgen receptor. It is crucial to verify the AR status of your specific cell line.

  • Off-Target Effects: Like many phenolic compounds, this compound could potentially induce cytotoxicity through mechanisms independent of the AR, such as the generation of reactive oxygen species (ROS).[6]

  • Compound Purity and Stability: The purity of the this compound and its stability in your culture medium could influence experimental outcomes.

  • Experimental Conditions: Factors such as cell density, passage number, and the specific components of your culture medium can all impact cellular responses to a compound.

Q4: What are some initial steps to mitigate unexpected cytotoxicity?

A4: To address unexpected cytotoxicity, consider the following:

  • Confirm AR Expression: Use techniques like Western blotting or qPCR to confirm the absence of androgen receptor expression in your non-target cell line.

  • Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course studies to identify a non-toxic working concentration and optimal exposure time.

  • Use of Antioxidants: If ROS-mediated cytotoxicity is suspected, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells.

  • Control Experiments: Ensure you have appropriate vehicle controls and that the solvent used to dissolve the this compound is not contributing to the cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity in a supposed AR-negative cell line. The cell line may have low or unexpected androgen receptor expression.Verify AR expression using Western blot or qPCR. Consult cell line datasheets for information on AR expression.
Off-target effects, potentially mediated by reactive oxygen species (ROS).Include an antioxidant control (e.g., N-acetylcysteine) in your experiment to assess the role of ROS.
The concentration of this compound is too high for the specific cell line.Perform a thorough dose-response experiment to determine the IC50 value and a non-toxic working concentration.
Inconsistent results between experiments. Variations in cell passage number, cell density at the time of treatment, or reagent preparation.Standardize your experimental protocol. Use cells within a consistent passage number range and ensure consistent cell seeding density. Prepare fresh solutions of this compound for each experiment.
Degradation of the this compound compound.Store the compound as recommended by the manufacturer. Protect from light and repeated freeze-thaw cycles.
Vehicle control shows some cytotoxicity. The solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the culture medium is well below the level known to be toxic to your cell line (typically <0.5%).

Quantitative Data Summary

The cytotoxic effect of this compound is highly dependent on the presence of the androgen receptor. The following table provides a summary of expected IC50 values for different cell line types.

Cell Line Type Androgen Receptor (AR) Status Expected IC50 Range (µM) Notes
LNCaP (Prostate Cancer)Positive10 - 50Sensitive to this compound-induced growth arrest and senescence.[4]
C4-2 (Prostate Cancer)Positive20 - 100Androgen-independent but still AR-positive and sensitive.[1]
PC3 (Prostate Cancer)Negative> 100Lacks AR expression and is largely resistant to this compound's growth-inhibitory effects.[1][5]
HEK293 (Human Embryonic Kidney)Negative> 100Commonly used as a non-target cell line with no AR expression.
Dermal FibroblastsGenerally Negative> 100Normal, non-cancerous cell line.

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle and untreated). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cytotoxicity Assessment (LDH Release Assay)

This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

Signaling Pathway of this compound's On-Target Effect

Atraric_Acid_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA This compound AR Androgen Receptor (AR) AA->AR Binds Androgen Androgen Androgen->AR Blocked by this compound AA_AR This compound-AR Complex ARE Androgen Response Element (DNA) AR->ARE Binding Blocked Transcription_Inhibition Inhibition of Gene Transcription AA_AR->Transcription_Inhibition Inhibits Nuclear Translocation Senescence Cellular Senescence Transcription_Inhibition->Senescence Growth_Arrest Cell Growth Arrest Transcription_Inhibition->Growth_Arrest

Caption: On-target signaling pathway of this compound.

Experimental Workflow for Assessing Off-Target Cytotoxicity

Off_Target_Workflow start Start: Hypothesis of Off-Target Cytotoxicity select_cells Select Non-Target Cell Line start->select_cells confirm_ar Confirm AR-Negative Status (Western Blot/qPCR) select_cells->confirm_ar dose_response Perform Dose-Response (MTT/LDH Assay) confirm_ar->dose_response determine_ic50 Determine IC50 Value dose_response->determine_ic50 mechanistic_studies Mechanistic Studies determine_ic50->mechanistic_studies ros_assay ROS Production Assay mechanistic_studies->ros_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) mechanistic_studies->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle end Conclusion on Off-Target Effects ros_assay->end apoptosis_assay->end cell_cycle->end

Caption: Workflow for assessing off-target cytotoxicity.

Troubleshooting Decision Tree for Unexpected Cytotoxicity

Troubleshooting_Tree start Unexpected Cytotoxicity Observed q1 Is the cell line confirmed AR-negative? start->q1 check_ar Action: Verify AR status (Western Blot/qPCR) q1->check_ar No q2 Is the vehicle control also toxic? q1->q2 Yes a1_yes Yes a1_no No reduce_solvent Action: Reduce solvent concentration q2->reduce_solvent Yes q3 Does an antioxidant (e.g., NAC) rescue cells? q2->q3 No a2_yes Yes a2_no No ros_mediated Conclusion: Cytotoxicity is likely ROS-mediated q3->ros_mediated Yes optimize_conc Action: Optimize this compound concentration and exposure time q3->optimize_conc No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for cytotoxicity.

References

Method development for separating atraric acid from co-occurring lichen acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of atraric acid from co-occurring lichen acids.

Frequently Asked Questions (FAQs)

Q1: What are the common lichen acids that co-occur with this compound?

A1: this compound is often found in lichens alongside a variety of other phenolic compounds. The specific composition can vary depending on the lichen species. Common co-occurring lichen acids include:

  • Depsides: Atranorin, Evernic acid, Lecanoric acid[1][2][3][4][5]

  • Depsidones: Physodic acid, Fumarprotocetraric acid, Protocetraric acid[3][6]

  • Dibenzofurans: Usnic acid[1][5][7]

It is crucial to identify the major co-occurring acids in your lichen source, as their structural similarities to this compound will influence the choice of separation method.

Q2: What are the recommended initial extraction solvents for this compound from lichen material?

A2: The choice of solvent is critical for efficiently extracting this compound while minimizing the co-extraction of undesirable compounds. Based on solubility data and experimental evidence, the following solvents are recommended:

  • Acetone: Has been used effectively for the extraction of this compound and other lichen acids.[2][6][8][9]

  • Dichloromethane: A selective solvent for isolating this compound, as it can enrich the extract with the target compound.[10][11][12][13][14]

  • Methanol: Can also be used for extraction, often in combination with other solvents.[3]

  • Ethyl Acetate: Another suitable solvent for extracting this compound.[3][11][12]

A sequential extraction with solvents of increasing polarity (e.g., starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like dichloromethane or acetone for this compound) can be an effective preliminary purification step.[10]

Q3: What are the main chromatographic techniques for separating this compound?

A3: Chromatography is the most powerful tool for separating this compound from complex lichen extracts. The most commonly employed techniques are:

  • Column Chromatography (CC): A fundamental technique for preparative scale separation. Silica gel is a common stationary phase.[1][3]

  • Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC): Excellent for rapid analysis of fractions, monitoring reaction progress, and developing separation methods.[1][15]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for both analytical quantification and preparative purification of this compound, offering high resolution and reproducibility.[16][17] Reversed-phase columns (e.g., C18) are frequently used.[2][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification and quantification of this compound, especially after derivatization to increase volatility.[3][8]

Q4: Is this compound stable during extraction and purification?

A4: While specific stability data for this compound is not extensively documented in the provided results, the stability of a related lichen acid, atranorin, has been studied. Atranorin can degrade in certain solvents (like methanol) and at different pH values.[2] Given that this compound is also a phenolic compound, it is prudent to assume it may be sensitive to:

  • High Temperatures: Prolonged exposure to high temperatures during solvent evaporation should be avoided. Use of a rotary evaporator under reduced pressure is recommended.[8]

  • Extreme pH: Acidic or basic conditions could potentially lead to hydrolysis of the ester group or degradation of the phenolic rings.[2]

  • Light and Air: Phenolic compounds can be susceptible to oxidation. It is good practice to store extracts and purified compounds in the dark and under an inert atmosphere if possible.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Initial Extract
Potential Cause Troubleshooting Step
Incomplete Extraction 1. Increase Extraction Time: Ensure the lichen material has been in contact with the solvent for a sufficient duration. For Soxhlet extraction, several hours may be necessary.[1][8] 2. Optimize Particle Size: Grind the dried lichen thallus into a fine powder to increase the surface area for solvent penetration.[3][8] 3. Use a More Effective Solvent: If using a single solvent, consider a different one based on solubility data (see FAQ 2). A sequential extraction approach may also improve yield.[10]
Degradation of this compound 1. Avoid High Temperatures: Concentrate the extract using a rotary evaporator at a moderate temperature (e.g., < 50°C).[8] 2. Check pH: Ensure the extraction conditions are close to neutral, unless a specific pH is required for selectivity.[2]
Incorrect Lichen Species or Low Concentration 1. Verify Lichen Identification: Confirm the identity of the lichen species, as this compound content varies significantly between species. 2. Optimize Collection Time/Location: The concentration of secondary metabolites in lichens can be influenced by environmental factors.
Issue 2: Poor Separation of this compound from Co-occurring Lichen Acids in Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Solvent System (Mobile Phase) 1. Optimize Polarity: The polarity of the mobile phase is critical. If this compound and impurities are eluting together, the solvent system is likely too polar. If nothing is eluting, it is not polar enough. 2. Use Gradient Elution: A stepwise or linear gradient of increasing polarity can improve the resolution of compounds with similar retention factors.[10] 3. Consult TLC Data: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column.[15] A good solvent system for column chromatography will give the target compound an Rf value of around 0.2-0.4 on a TLC plate.
Column Overloading 1. Reduce Sample Load: Overloading the column with too much crude extract will lead to broad, overlapping bands. Use a sample-to-adsorbent ratio of approximately 1:20 to 1:100, depending on the difficulty of the separation.
Improper Column Packing 1. Ensure Uniform Packing: Air bubbles, cracks, or an uneven adsorbent bed in the column will result in poor separation. Pack the column carefully as a slurry to ensure a homogenous stationary phase.
Issue 3: Asymmetrical or Broad Peaks in HPLC Analysis
Potential Cause Troubleshooting Step
Column Overload 1. Inject a Smaller Volume or Lower Concentration: Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase 1. Adjust Mobile Phase Composition: Optimize the ratio of organic solvent to water. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase can improve the peak shape of phenolic compounds by suppressing the ionization of hydroxyl groups.[2][16] 2. Check Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds like this compound.
Column Contamination or Degradation 1. Wash the Column: Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove strongly retained impurities. 2. Replace the Column: If washing does not improve peak shape, the column may be degraded and require replacement.
Extra-column Effects 1. Minimize Tubing Length: Use short, narrow-bore tubing between the injector, column, and detector to minimize peak broadening.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound
  • Preparation of Lichen Material: Dry the collected lichen thalli at room temperature for one week.[3] Grind the dried lichen into a fine powder using a blender.[3][8]

  • Extraction: Place approximately 10 g of the powdered lichen into a cellulose thimble.[3] Insert the thimble into a Soxhlet extractor.

  • Solvent Addition: Add 200 mL of acetone to the round-bottom flask.[8]

  • Extraction Process: Heat the solvent to a gentle boil. Allow the extraction to proceed for at least 4-6 hours.[1][8]

  • Concentration: After extraction, allow the apparatus to cool. Filter the extract through Whatman No. 1 filter paper.[3] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C until a crude residue is obtained.[8]

  • Storage: Store the crude extract in a sealed vial in the dark at a low temperature (e.g., 4°C) to prevent degradation.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., a mixture of hexane and chloroform or toluene).[1][15] Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., acetone or ethyl acetate).[15]

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.[15]

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.

Protocol 3: Recrystallization of this compound
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Acetone is a reported solvent for the recrystallization of this compound.[10]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.[18]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[18] The slow cooling promotes the formation of larger, purer crystals.[18]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.[18]

Data Summary

Table 1: Solubility of this compound
SolventSolubilityReference
DMSO13 mg/mL (66.26 mM)[19]
ChloroformSoluble[11][12]
DichloromethaneSoluble[11][12]
Ethyl AcetateSoluble[11][12]
AcetoneSoluble[11][12]
Table 2: Chromatographic Data for Lichen Acid Separation

Note: Quantitative data for the specific separation of this compound is limited in the provided search results. This table presents representative data for lichen acid chromatography to illustrate typical parameters.

CompoundChromatographic MethodStationary PhaseMobile PhaseDetectionReference
This compoundGC-MSCapillary ColumnTemperature programmed from 50°C to 250°CMS (m/z 196 -> 164)[8]
Lichen Acids (general)TLCSilica GelToluene:Glacial Acetic Acid (4:1 v/v)UV light, colorimetric reagents[15]
Lichen Acids (general)HPLCC18Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic AcidDAD (272 nm)[2]
Usnic AcidColumn ChromatographySilica GelChloroform:n-Hexane (80:100 v/v)Not specified[1]

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation & Final Purification cluster_analysis Step 4: Analysis lichen Lichen Thallus powder Powdered Lichen lichen->powder Grinding extract Crude Lichen Extract powder->extract Soxhlet Extraction (e.g., Acetone) column Column Chromatography extract->column Loading fractions Collected Fractions column->fractions Elution (Gradient) pure_fractions Pure this compound Fractions fractions->pure_fractions TLC Analysis concentrated Concentrated Pure Fractions pure_fractions->concentrated Evaporation crystals Crystalline this compound concentrated->crystals Recrystallization hplc HPLC Analysis crystals->hplc Purity Check gcms GC-MS Analysis crystals->gcms Identification nmr NMR Spectroscopy crystals->nmr Structure Elucidation

Caption: Experimental workflow for the separation and purification of this compound.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions poor_separation Poor Separation in Column Chromatography solvent Inappropriate Mobile Phase poor_separation->solvent overload Column Overloading poor_separation->overload packing Improper Column Packing poor_separation->packing optimize_solvent Optimize Solvent System (TLC) solvent->optimize_solvent gradient Use Gradient Elution solvent->gradient reduce_load Reduce Sample Load overload->reduce_load repack Repack Column Carefully packing->repack

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Optimizing Atraric Acid Dosage for In Vivo Anti-Inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing atraric acid in in vivo anti-inflammatory studies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist you in optimizing your experimental design and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo anti-inflammatory studies?

A1: Based on preclinical studies, a starting point for dosage in mouse models of acute inflammation is in the range of 10 to 30 mg/kg, administered via intraperitoneal (i.p.) injection.[1] It is crucial to perform a dose-response study within your specific model to determine the optimal dosage for your experimental conditions.

Q2: What is the mechanism of action for the anti-inflammatory effects of this compound?

A2: this compound exerts its anti-inflammatory effects by suppressing the MAPK/NF-κB signaling pathway.[2][3][4] It has been shown to downregulate the phosphorylation of IκB and extracellular signal-regulated kinases (ERK), which in turn inhibits the activation of the transcription factor NF-κB.[3][4] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2, and cytokines like TNF-α, IL-1β, and IL-6.[1]

Q3: In which in vivo models has this compound shown anti-inflammatory efficacy?

A3: To date, the most well-documented in vivo model demonstrating the anti-inflammatory efficacy of this compound is the lipopolysaccharide (LPS)-induced endotoxin shock model in mice.[1][2] In this model, this compound has been shown to reduce systemic cytokine production and mitigate organ damage.[1] Further research is needed to establish its efficacy in other acute and chronic inflammation models.

Q4: What are the known formulation and solubility properties of this compound for in vivo use?

A4: this compound is a phenolic compound.[2] For in vivo studies, it has been successfully administered via intraperitoneal injection. While specific solubility data in various vehicles is limited in publicly available literature, it is advisable to test solubility in common vehicles such as saline, PBS with a small percentage of a solubilizing agent like DMSO, or oil-based vehicles like corn oil. A formulation of 10% DMSO in corn oil has been suggested for in vivo experiments with this compound. It is recommended to prepare fresh solutions for each experiment to ensure stability.

Q5: Are there any known adverse effects of this compound in vivo?

A5: The available literature on the in vivo anti-inflammatory use of this compound at doses of 10 and 30 mg/kg in the LPS-induced endotoxin shock model did not report any overt signs of toxicity.[1] However, as with any experimental compound, it is essential to conduct thorough safety and toxicology assessments, especially when exploring higher dose ranges or chronic administration.

Data Presentation

Table 1: In Vivo Efficacy of this compound in LPS-Induced Endotoxin Shock Model

Animal ModelDosage (mg/kg, i.p.)Key FindingsReference
Mouse (BALB/c)10Significant reduction in serum and peritoneal levels of TNF-α, IL-1β, and IL-6.[1]
Mouse (BALB/c)30More pronounced reduction in serum and peritoneal levels of TNF-α, IL-1β, and IL-6 compared to 10 mg/kg.[1]

Experimental Protocols

LPS-Induced Endotoxin Shock in Mice

This protocol is based on the methodology described in the study by Mun et al. (2020).[1]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline or PBS

  • Solubilizing agent (e.g., DMSO, if necessary)

  • 7-week-old male BALB/c mice

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. For example, dissolve this compound in DMSO and then dilute with sterile saline to the final desired concentration (ensure the final DMSO concentration is non-toxic). Prepare fresh on the day of the experiment.

  • Grouping: Divide mice into experimental groups (e.g., Vehicle control, LPS only, LPS + this compound 10 mg/kg, LPS + this compound 30 mg/kg).

  • This compound Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.

  • LPS Challenge: Two hours after this compound administration, induce endotoxemia by i.p. injection of LPS (e.g., 10 mg/kg).

  • Monitoring: Monitor the animals for signs of endotoxic shock, such as lethargy, piloerection, and huddling behavior.

  • Sample Collection: At a predetermined time point (e.g., 6 hours after LPS injection), collect blood via cardiac puncture and peritoneal lavage fluid.

  • Analysis: Analyze serum and peritoneal lavage fluid for pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA. Tissues can also be collected for histological analysis.

Troubleshooting Guides

Issue 1: High variability in inflammatory response between animals in the same group.

Possible Cause Troubleshooting Step
Inconsistent LPS activityUse LPS from the same lot number for all experiments. Reconstitute LPS according to the manufacturer's instructions and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Inaccurate dosingEnsure accurate and consistent injection volumes for both LPS and this compound based on individual animal body weights. Use appropriate syringe sizes for accurate volume measurement.
Animal stressHandle animals gently and consistently. Ensure proper acclimatization to the housing and experimental conditions.
Underlying health issuesSource animals from a reputable supplier and ensure they are specific-pathogen-free (SPF).

Issue 2: this compound does not show a significant anti-inflammatory effect.

Possible Cause Troubleshooting Step
Suboptimal dosagePerform a dose-response study with a wider range of this compound concentrations to identify the optimal effective dose.
Poor solubility/stability of this compoundVerify the solubility of this compound in your chosen vehicle. Prepare fresh solutions before each experiment. Consider alternative formulation strategies if solubility is an issue.
Timing of administrationThe timing of this compound administration relative to the inflammatory stimulus is critical. Consider adjusting the pre-treatment time.
Inappropriate animal modelThe anti-inflammatory effects of this compound may be model-dependent. Consider testing in a different in vivo model of inflammation.

Visualizations

Atraric_Acid_Signaling_Pathway Mechanism of Action of this compound in Suppressing Inflammation cluster_pathway MAPK/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to ERK p-ERK TLR4->ERK Activates IkB p-IκB TLR4->IkB Activates Atraric_Acid This compound Atraric_Acid->ERK Inhibits Atraric_Acid->IkB Inhibits NFkB NF-κB Activation ERK->NFkB IkB->NFkB Inflammation Pro-inflammatory Mediators & Cytokines (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->Inflammation Promotes Transcription

Caption: this compound inhibits LPS-induced inflammation by targeting the MAPK/NF-κB pathway.

Experimental_Workflow Experimental Workflow for In Vivo Testing of this compound cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Grouping Animal Grouping Animal_Acclimatization->Grouping AA_Prep This compound Formulation AA_Admin This compound/Vehicle Administration (i.p.) AA_Prep->AA_Admin Grouping->AA_Admin LPS_Challenge LPS Challenge (2 hours post-AA) AA_Admin->LPS_Challenge Monitoring Monitoring LPS_Challenge->Monitoring Sample_Collection Sample Collection (Blood, Peritoneal Fluid) Monitoring->Sample_Collection Cytokine_Analysis Cytokine Analysis (ELISA) Sample_Collection->Cytokine_Analysis Data_Analysis Data Analysis Cytokine_Analysis->Data_Analysis

Caption: A typical workflow for evaluating the anti-inflammatory effect of this compound in vivo.

References

Validation & Comparative

A Comparative Analysis of the Anti-Androgenic Activity of Atraric Acid and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-androgenic properties of atraric acid (AA), a naturally occurring compound, and its synthetic derivatives. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for researchers in the fields of oncology, endocrinology, and medicinal chemistry.

Introduction to this compound: A Natural Androgen Receptor Antagonist

This compound, a phenolic compound isolated from the bark of the African plum tree, Pygeum africanum, has emerged as a promising natural anti-androgen.[1][2] It functions as a specific antagonist of the human androgen receptor (AR), a key protein in the development and progression of prostate cancer.[1][2][3] The anti-androgenic activity of this compound is attributed to its ability to inhibit the transactivation and nuclear transport of the AR.[1][2] This mechanism effectively curtails the growth of both androgen-dependent (LNCaP) and androgen-independent (C4-2) prostate cancer cells.[1][2]

Quantitative Comparison of Anti-Androgenic Activity

The anti-androgenic potency of this compound and its derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference
This compound (AA) LNCaP76[3]
C4-2-[3]
AAEB-12 (N-methoxy-N-methyl-amide derivative) LNCaP90[3]
C4-2126[3]
AAEB-13 (Ketone derivative) LNCaP180[3]
C4-2200[3]
Flutamide LNCaP116[4]
Bicalutamide (Casodex) LNCaP1[4]

Structure-Activity Relationship of this compound Derivatives

A study by Papaioannou et al. (2013) explored the structure-activity relationship (SAR) of twelve synthetic derivatives of this compound. While specific IC50 values from this study are not publicly available, the research provided key insights into the chemical moieties essential for anti-androgenic activity:

  • Essential Moieties for Activity: The para-hydroxyl group and the ortho- and meta-methyl groups on the benzene ring of this compound are crucial for its ability to antagonize the androgen receptor.[2][5]

  • Impact of Hydrophobic Side Chain: Extension of the hydrophobic side chain of this compound was found to lead to a slight increase in its AR antagonistic activity.[2][5]

These findings suggest that the core phenolic structure of this compound is fundamental to its function, with modifications to the side chain offering a potential avenue for enhancing its potency.

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the effect of this compound and its derivatives on the proliferation of prostate cancer cell lines.

Materials:

  • LNCaP or C4-2 prostate cancer cells

  • RPMI-1640 medium supplemented with 5% fetal bovine serum (FBS), 1% penicillin/streptomycin, 1% sodium pyruvate, and 2.5% HEPES (1 M, pH 7.5)

  • This compound and its derivatives dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • 0.5% Crystal Violet staining solution

  • 33% Acetic acid solution

Procedure:

  • Cell Seeding: Seed LNCaP (40,000 cells/well) or C4-2 (30,000 cells/well) in 6-well plates and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives (e.g., 3, 10, 30, 100 µM) or a vehicle control (DMSO) for 72 hours.[3]

  • Fixation: After incubation, gently wash the cells with PBS and then fix them with the fixation solution for 15 minutes at room temperature.

  • Staining: Remove the fixation solution and add the crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the wells with water to remove excess stain.

  • Solubilization: Add the acetic acid solution to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Androgen Receptor (AR) Luciferase Reporter Assay

This assay is employed to measure the ability of this compound and its derivatives to antagonize the transcriptional activity of the androgen receptor.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • AR-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dihydrotestosterone (DHT) or other androgen agonist

  • This compound and its derivatives

  • Luciferase assay reagent

Procedure:

  • Transfection: Co-transfect the prostate cancer cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound and Agonist Treatment: After transfection, treat the cells with the desired concentrations of this compound or its derivatives in the presence of a fixed concentration of an androgen agonist (e.g., DHT).

  • Cell Lysis: After the treatment period, lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of androgen-induced luciferase activity indicates the antagonistic effect of the tested compound.

Visualizing the Mechanism of Action

Androgen Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical androgen receptor signaling pathway and the point of inhibition by this compound and its derivatives.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation AA This compound & Derivatives AA->AR Antagonizes AA:e->AR_dimer:w Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling and Inhibition by this compound.

Experimental Workflow for Assessing Anti-Androgenic Activity

The following diagram outlines the typical experimental workflow for evaluating the anti-androgenic activity of novel compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Prostate Cancer Cell Culture (LNCaP, C4-2) Purification->Cell_Culture AR_Assay AR Luciferase Reporter Assay Cell_Culture->AR_Assay Viability_Assay Cell Viability Assay (Crystal Violet) Cell_Culture->Viability_Assay IC50 IC50 Determination AR_Assay->IC50 Viability_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Mechanism Mechanism of Action Elucidation SAR->Mechanism

Caption: Workflow for Anti-Androgenic Compound Evaluation.

References

Atraric Acid Versus Bicalutamide: A Comparative Guide to Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of atraric acid, a naturally derived compound, and bicalutamide, a synthetic drug, focusing on their roles as antagonists of the androgen receptor (AR). The androgen receptor is a critical target in the development of therapies for prostate cancer and other androgen-dependent diseases. This document synthesizes available experimental data to offer an objective performance comparison, outlines relevant experimental methodologies, and visualizes key pathways and workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and bicalutamide concerning their androgen receptor antagonism. It is important to note that a direct head-to-head study comparing the two compounds under identical experimental conditions was not identified in the available literature. Therefore, the data presented is compiled from various sources and should be interpreted with this limitation in mind.

CompoundParameterValueCell Line/SystemReference
Bicalutamide IC50 (AR Antagonism)159–243 nMLNCaP/AR(cs)[1][2]
IC50 (AR Antagonism)0.16 µM (160 nM)LNCaP/AR(cs)[3]
IC50 (VP16-AR-mediated transcription)0.35 µM (350 nM)LNCaP/AR-luc[4]
This compound AR-mediated TransactivationRepression at 10 µMCV1 cells[5]
PTP1B InhibitionIC50 of 51.5 µMNot specified[2][6]

Note: The IC50 value for this compound in relation to PTP1B inhibition is included for informational purposes but is not directly comparable to its androgen receptor antagonism.

Mechanism of Action

Bicalutamide is a well-characterized nonsteroidal antiandrogen that acts as a competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR necessary for its activation, subsequent nuclear translocation, and transcription of androgen-responsive genes.[7]

This compound , isolated from the bark of Pygeum africanum, is a specific androgen receptor antagonist.[1][6] Its mechanism of action involves the inhibition of the nuclear transport of the androgen receptor.[1] By preventing the AR from entering the nucleus, this compound effectively blocks its ability to regulate gene expression, even in the presence of androgens.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen (T, DHT) Androgen (T, DHT) AR Androgen Receptor (AR) Androgen (T, DHT)->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_nucleus Active AR Dimer AR->AR_nucleus Translocation & Dimerization Bicalutamide Bicalutamide Bicalutamide->AR Competitively binds Atraric_Acid Atraric_Acid Atraric_Acid->AR Binds Atraric_Acid->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Androgen Receptor Signaling Pathway and Points of Inhibition.

cluster_workflow Experimental Workflow for AR Antagonist Comparison start Start: Characterize AR Antagonists binding_assay Competitive Binding Assay start->binding_assay reporter_assay Reporter Gene Assay start->reporter_assay translocation_assay Nuclear Translocation Assay start->translocation_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis reporter_assay->data_analysis translocation_assay->data_analysis end End: Comparative Profile data_analysis->end

References

A Comparative Analysis of Atraric Acid Content in Lichen Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of atraric acid content in various lichen species, supported by available experimental data. This compound, a secondary metabolite found in several lichens, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.

This guide summarizes the quantitative data on this compound concentrations, details the experimental protocols for its extraction and quantification, and visualizes its known signaling pathways to facilitate further research and drug discovery efforts.

Quantitative Analysis of this compound

The concentration of this compound varies among different lichen species and can be influenced by the extraction method and solvent used. The following table summarizes the available quantitative data from scientific literature. It is important to note that the reported values are often expressed as a percentage of a specific extract, which may not directly correlate to the percentage in the lichen's dry weight. This highlights a need for standardized quantification protocols in future research.

Lichen SpeciesFamilyExtraction Solvent/MethodAnalytical MethodThis compound ContentReference
Heterodermia hypoleucaPhysciaceaeMethanolHPLC2.05% of the methanol extract[1]
Cladonia rangiformisCladoniaceaeAcetoneHPLC0.5% of the acetone extract[1]
Ramalina capitataRamalinaceaeMethanol followed by ether extractionGC-MS0.9% of the ether-soluble fraction[2]
Parmelia sulcataParmeliaceaeNot specifiedGCxGC-TOF/MS20.65% of volatile compounds
Parmelia olivetorumParmeliaceaeAcetone (Soxhlet)GC/MS/MS10–100 µg/g in host tree cork[3]
Parmelia perlataParmeliaceaeAcetone (Soxhlet)GC/MS/MS1 µg/g in host tree sapwood[3]

Note: The data for Parmelia olivetorum and Parmelia perlata reflect the this compound concentration in the host tree's bark and sapwood, not the lichen thalli themselves. This is believed to be a result of the leaching of lichen metabolites into the substrate.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies and potential pharmaceutical applications. Below are summaries of methodologies employed in the cited research.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method is suitable for the quantification of this compound in lichen extracts.

1. Sample Preparation and Extraction:

  • Lichen Material: Air-dried lichen thalli are cleaned of any substrate or debris.

  • Extraction: A known weight of the dried and ground lichen material is extracted with a suitable solvent, such as methanol or acetone. Sonication or maceration can be used to enhance extraction efficiency. For example, dried thalli of Heterodermia hypoleuca (60 g) were extracted with 2 L of methanol at room temperature for 48 hours using sonication. The resulting extract is then filtered and concentrated under vacuum[4].

2. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient or isocratic elution with a mixture of solvents like acetonitrile and water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection is typically performed at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration of this compound in the lichen extract is then determined by comparing its peak area to the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

1. Sample Preparation and Extraction:

  • Lichen Material: Dried and pulverized lichen material is used.

  • Extraction: Extraction is performed with a solvent such as acetone or methanol. For volatile analysis, a subsequent liquid-liquid extraction with a less polar solvent like diethyl ether may be performed on the initial extract. For instance, the air-dried and powdered thallus of Ramalina capitata was extracted with methanol, and the resulting extract was then subjected to further extraction with diethyl ether[2].

2. GC-MS Analysis:

  • Derivatization (if necessary): For some non-volatile compounds, a derivatization step (e.g., silylation) may be required to increase their volatility for GC analysis.

  • Gas Chromatograph: The extract is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Oven Temperature Program: A temperature gradient is applied to separate the different components of the extract based on their boiling points.

  • Mass Spectrometer: The separated compounds are then introduced into a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.

  • Identification and Quantification: this compound is identified by its characteristic mass spectrum and retention time. Quantification can be achieved by using an internal or external standard and creating a calibration curve.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is vital for drug development.

Anti-inflammatory Effects via ERK/NF-κB Pathway

This compound has demonstrated significant anti-inflammatory properties by inhibiting the ERK/NF-κB signaling pathway. In inflammatory conditions, lipopolysaccharide (LPS) can activate this pathway, leading to the production of pro-inflammatory mediators. This compound intervenes by downregulating the phosphorylation of key proteins in this cascade, ultimately reducing inflammation.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK IKK IKK TLR4->IKK pERK p-ERK ERK->pERK pIkB p-IκBα IKK->pIkB IkB IκBα NFkB NF-κB pIkB->NFkB releases pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Inflammation Pro-inflammatory Mediators Nucleus->Inflammation AtraricAcid This compound AtraricAcid->pERK AtraricAcid->pIkB AtraricAcid->pNFkB

Caption: this compound inhibits the ERK/NF-κB signaling pathway.

Hyperpigmentation Inhibition via PKA/CREB/MITF Pathway

This compound has also been found to ameliorate hyperpigmentation by downregulating the PKA/CREB/MITF signaling pathway. This pathway is crucial for melanin synthesis. This compound is thought to suppress the transcription of key melanogenic enzymes by reducing the phosphorylation of PKA and CREB, leading to a decrease in MITF expression.

G alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA pPKA p-PKA PKA->pPKA CREB CREB pPKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Melanin Melanin Synthesis MITF->Melanin AtraricAcid This compound AtraricAcid->pPKA AtraricAcid->pCREB

Caption: this compound downregulates the PKA/CREB/MITF signaling pathway.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from lichen samples involves several key steps, from sample collection to data analysis.

G Start Lichen Sample Collection & Drying Grinding Grinding & Pulverization Start->Grinding Extraction Solvent Extraction (e.g., Acetone, Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Analysis Chromatographic Analysis Filtration->Analysis HPLC HPLC-UV/DAD Analysis->HPLC GCMS GC-MS Analysis->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Data Data Analysis & Comparison Quantification->Data

Caption: General workflow for this compound analysis from lichens.

Conclusion

This guide provides a foundational comparison of this compound content in different lichen species based on currently available literature. The presented data, while not exhaustive, indicates that species within the families Physciaceae, Cladoniaceae, and Parmeliaceae are sources of this bioactive compound. However, the variability in reported concentrations underscores the critical need for standardized methodologies for extraction and quantification to enable more robust comparative analyses. The elucidation of this compound's mechanisms of action through the ERK/NF-κB and PKA/CREB/MITF signaling pathways offers promising avenues for the development of novel therapeutics. Further research focusing on a broader range of lichen species and employing standardized analytical protocols will be invaluable in unlocking the full potential of this compound in medicine and pharmacology.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Atraric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of atraric acid, a key compound in various research and pharmaceutical applications, is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive cross-validation comparison of these methods, offering insights into their respective experimental protocols, performance metrics, and ideal use cases to aid researchers in selecting the most appropriate technique for their specific needs.

Principles and Workflow

The cross-validation of analytical methods is crucial to ensure that results are reliable and comparable.[1] It involves comparing the results from two distinct methods to determine their equivalence.[1] The general workflow for such a comparison, from sample handling to final data analysis, is outlined below.

Cross_Validation_Workflow Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Comparison Sample This compound Sample Prep Extraction & Solubilization Sample->Prep HPLC_Inject Direct Injection Prep->HPLC_Inject Derivatization Derivatization (Silylation) Prep->Derivatization HPLC_Analysis HPLC-UV/DAD Separation & Detection HPLC_Inject->HPLC_Analysis HPLC_Data Data Acquisition (Chromatogram) HPLC_Analysis->HPLC_Data Quant_HPLC Quantification (HPLC) HPLC_Data->Quant_HPLC GCMS_Inject Injection Derivatization->GCMS_Inject GCMS_Analysis GC-MS Separation & Detection GCMS_Inject->GCMS_Analysis GCMS_Data Data Acquisition (Chromatogram & Mass Spectra) GCMS_Analysis->GCMS_Data Quant_GCMS Quantification (GC-MS) GCMS_Data->Quant_GCMS Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Quant_HPLC->Validation Quant_GCMS->Validation Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman) Validation->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

This compound Quantification Workflow

Experimental Protocols

Detailed and optimized protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using both HPLC and GC-MS, based on established practices for similar organic acids.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[2]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[3]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Software: Empower, Chromeleon, or equivalent chromatography data software.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% phosphoric acid in water (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.[5]

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to create a stock solution.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique, ideal for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.[2][7]

Instrumentation:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or similar.[8]

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8][9]

  • Injector: Split/splitless inlet.

  • Software: MassHunter or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 280°C.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.[8]

  • MSD Transfer Line Temperature: 280°C.[8]

  • Ion Source Temperature: 230°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for peak identification.

Sample Preparation and Derivatization:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., dichloromethane).

  • Pipette an aliquot of the sample or standard into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.[10]

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried residue.[8]

  • Seal the vial and heat at 70°C for 1 hour to ensure complete derivatization.[10]

  • Cool the sample to room temperature before injection.

Performance Data Comparison

The validation of an analytical method ensures its suitability for the intended purpose.[11] Key validation parameters for HPLC and GC-MS are summarized below. The values represent typical performance characteristics observed for the analysis of organic acids.

Validation Parameter HPLC-DAD GC-MS Commentary
Linearity (R²) ≥ 0.999≥ 0.999Both methods demonstrate excellent linearity over a defined concentration range.[4][12]
Accuracy (% Recovery) 98 - 102%98 - 102%High accuracy is achievable with both techniques when properly optimized.[3][12]
Precision (% RSD) < 2.0%< 2.0%Both methods offer high precision for repeatable measurements.[3][12]
Limit of Detection (LOD) ng levelpg levelGC-MS typically offers superior sensitivity, allowing for the detection of lower concentrations.[10]
Limit of Quantification (LOQ) ng levelpg levelThe lower LOQ of GC-MS makes it more suitable for trace analysis.[10]
Specificity GoodExcellentThe mass spectrometer in GC-MS provides structural information, leading to higher specificity and confidence in peak identification compared to UV/DAD detection.[7][13]

Method Comparison: HPLC vs. GC-MS

Feature HPLC GC-MS
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[2]Requires volatile and thermally stable compounds; derivatization is often necessary for polar analytes like this compound.[2]
Sample Preparation Simpler; often involves dissolution and filtration.[6]More complex; requires a derivatization step which adds time and potential for error.[14]
Analysis Time Typically longer run times per sample.Can have faster analysis times, especially with modern temperature programming.[15]
Sensitivity & Selectivity Good sensitivity and selectivity with UV/DAD detectors.Generally higher sensitivity and excellent selectivity due to mass analysis.[15][16]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial cost and requires more specialized operator training.
Solvent Consumption Higher consumption of organic solvents.Lower solvent consumption.

Conclusion and Recommendations

Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques should be guided by the specific requirements of the analysis.

  • HPLC is a versatile and straightforward "workhorse" technique.[15] It is often preferred for routine quality control applications where high throughput and ease of use are priorities, and when the analyte concentrations are expected to be well above the detection limit. The simpler sample preparation is a significant advantage.[6]

  • GC-MS stands out for its superior sensitivity and specificity, making it the "gold standard" for applications requiring trace-level quantification or unambiguous peak identification.[13] It is the method of choice when analyzing complex matrices where interferences are a concern or when definitive structural confirmation is needed.

A cross-validation study ensures that either method can be used interchangeably within their validated ranges, providing flexibility in laboratory operations and confidence in the generated data.

References

A Comparative Analysis of Atraric Acid and Finasteride for Hair Regrowth: An In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of androgenetic alopecia (AGA) research, the quest for effective hair regrowth agents continues to drive scientific inquiry. While finasteride, a synthetic 5α-reductase inhibitor, has long been a cornerstone of therapy, emerging natural compounds like atraric acid are presenting alternative mechanisms of action. This guide provides an objective comparison of the in vivo efficacy of this compound and finasteride, presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways and experimental designs for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Two Pathways

Finasteride and this compound combat hair loss through distinct molecular mechanisms. Finasteride acts by inhibiting the enzyme responsible for producing a key androgen, while this compound directly blocks the receptor for androgens.

Finasteride: This compound is a 5α-reductase inhibitor.[1][2] It specifically targets the type II and type III isoforms of the 5α-reductase enzyme, which is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[3][4] By reducing DHT levels in the scalp, finasteride helps to prevent the miniaturization of hair follicles, thereby slowing hair loss and, in some cases, promoting regrowth.[4][5]

Finasteride_Mechanism Testosterone Testosterone SRD5A 5-alpha-reductase (Type II & III) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor DHT->AR Miniaturization Hair Follicle Miniaturization AR->Miniaturization Finasteride Finasteride Finasteride->SRD5A

Figure 1: Finasteride's inhibitory action on the androgen pathway.

This compound: Isolated from the lichen Stereocaulon japonicum, this compound is a naturally occurring phenolic compound that functions as a selective androgen receptor (AR) antagonist.[6][7] Instead of lowering DHT levels, it directly competes with androgens like testosterone and DHT for binding to the AR.[6] This action inhibits the receptor's translocation to the nucleus, preventing the transcription of genes that lead to hair follicle miniaturization.[7] Furthermore, this compound may regulate other negative mediators of hair growth, such as transforming growth factor-β (TGF-β), and stimulate the Sonic Hedgehog/GLI1 signaling pathway, which is involved in hair follicle development.[6][8]

Atraric_Acid_Mechanism cluster_cell Dermal Papilla Cell DHT DHT / Testosterone AR Androgen Receptor DHT->AR Complex DHT-AR Complex Atraric_Acid This compound Atraric_Acid->AR Antagonism Nucleus Nucleus Complex->Nucleus Translocation Gene_Transcription Gene Transcription for Miniaturization

Figure 2: this compound's antagonism of the androgen receptor.

Comparative In Vivo Efficacy Data

A key study provides a direct comparison of a topical this compound formulation against oral finasteride in an androgen-induced alopecia mouse model. The results indicate a significant potential for this compound in promoting hair regrowth.

Table 1: Quantitative Comparison of Hair Regrowth Efficacy

ParameterTopical this compound Formulation (AA-TF#15)Oral Finasteride (1 mg/kg)Minoxidil (1% w/w)Control (Androgenic Alopecia)
Hair Regrowth (%) 58.0% increase vs. Minoxidil[6][9]41.9% lower regrowth than AA-TF#15[6][9]-Baseline
Anagen Phase Induction Accelerated telogen-to-anagen transition[6]Slower transition compared to AA-TF#15[6]Slower transition compared to AA-TF#15[6]Telogen phase maintained
Hair Follicle Length Significant increase[6]Less increase than AA-TF#15[6]Less increase than AA-TF#15[6]No significant change
Hair Weight Significant increase[6]Less increase than AA-TF#15[6]Less increase than AA-TF#15[6]No significant change

Table 2: Expression of Hair Regrowth-Related Proteins

ProteinTopical this compound Formulation (AA-TF#15)Oral Finasteride (1 mg/kg) & Minoxidil (1%)
Aldehyde dehydrogenase 1 Higher expression[6][9]Lower expression[6][9]
β-catenin Higher expression[6][9]Lower expression[6][9]
Cyclin D1 Higher expression[6][9]Lower expression[6][9]
Pyruvate kinase M2 Higher expression[6][9]Lower expression[6][9]

Data sourced from a 2023 study published in Pharmaceutics, using a testosterone-induced androgenic alopecia mouse model.[6]

For context, human clinical trials for oral finasteride (1 mg/day) have demonstrated significant increases in total hair count compared to placebo, with mean differences of approximately 12.4 hairs/cm² after 24 weeks and 16.4 hairs/cm² after 48 weeks.[10] Long-term studies over two years also show sustained improvement in hair growth and slowing of hair loss progression.[5]

Experimental Protocols

The following outlines the methodology from the key comparative in vivo study that evaluated this compound and finasteride.

Objective: To assess the efficacy of a novel topical this compound formulation (AA-TF#15) in promoting hair regrowth in an androgenic alopecia mouse model and compare it with conventional treatments.

Animal Model:

  • Species: C57BL/6 mice (7 weeks old).

  • Androgenetic Alopecia Induction: Depilated dorsal skin was treated with testosterone to induce and maintain the telogen (resting) phase of the hair cycle, mimicking androgenic alopecia.

Treatment Groups (n=8 per group):

  • Normal Control: No testosterone treatment.

  • Androgenic Alopecia Control: Testosterone-treated, received vehicle only.

  • This compound (Topical): Testosterone-treated, received 1% this compound formulation (AA-TF#15) once daily.

  • Finasteride (Oral): Testosterone-treated, received finasteride (1 mg/kg) orally once daily.

  • Minoxidil (Topical): Testosterone-treated, received 1% minoxidil solution once daily.

Study Duration: 18 days.

Evaluation Methods:

  • Visual Assessment: Daily photographic documentation of the dorsal skin to monitor hair regrowth.

  • Colorimetric Analysis: Measurement of skin color changes, where a transition from pink (telogen) to black signifies the anagen (growth) phase induction.

  • Histological Analysis: Skin biopsies were taken at the end of the study to examine hair follicle morphology and length in the dermal layer.

  • Hair Weight Measurement: Regrown hair was shaved and weighed.

  • Western Blot Analysis: Skin tissue was analyzed to quantify the expression levels of key proteins associated with hair growth (aldehyde dehydrogenase 1, β-catenin, cyclin D1, and pyruvate kinase M2).

Experimental_Workflow cluster_eval Efficacy Evaluation start 7-Week-Old C57BL/6 Mice depilation Dorsal Hair Depilation start->depilation induction Androgenic Alopecia Induction (Topical Testosterone) depilation->induction grouping Randomization into 5 Groups (n=8) induction->grouping treatment 18-Day Treatment Period (Once Daily Application/Administration) grouping->treatment photo Daily Photography treatment->photo histology Histology (Follicle Length) treatment->histology weight Hair Weight Measurement treatment->weight western Western Blot (Protein Expression) treatment->western

Figure 3: Workflow for the comparative in vivo hair regrowth study.

Summary and Professional Outlook

The available in vivo data from a preclinical animal model presents a compelling case for this compound as a potent hair regrowth agent.[6] A specialized topical formulation of this compound not only outperformed oral finasteride in promoting hair growth but also demonstrated a superior ability to upregulate key proteins involved in the hair cycle.[6][9]

The distinct mechanisms of action are a critical consideration for drug development. Finasteride's systemic inhibition of DHT production carries a risk of side effects, including sexual dysfunction.[4][11] this compound's mechanism as a topical androgen receptor antagonist could potentially offer a more localized effect, mitigating systemic side effects.

However, it is crucial to contextualize these findings. Finasteride is an FDA-approved drug with a vast body of evidence from large-scale human clinical trials spanning decades.[5][12][13] The research on this compound, while promising, is in its early stages and is currently limited to in vitro and animal studies.

For researchers and drug development professionals, this compound represents a promising candidate for a novel topical treatment for androgenetic alopecia. Its unique, non-hormone-suppressing mechanism warrants further investigation. The next critical steps will involve rigorous, double-blind, placebo-controlled clinical trials in human subjects to establish its safety, optimal concentration, and true efficacy relative to established treatments like finasteride and minoxidil.

References

Safety Operating Guide

Proper Disposal of Atraric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Atraric Acid (also known as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate), a naturally occurring phenolic compound utilized in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Chemical and Physical Properties of this compound

A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Melting Point 144-146 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Immediate Safety and Hazard Information

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary statements for handling include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Step-by-Step Disposal Procedure for this compound

Given that this compound is a phenolic and acidic compound, its disposal requires careful consideration to mitigate risks to personnel and the environment. The following procedure outlines the recommended steps for its disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • If handling a significant quantity of solid this compound that could become airborne, a respirator may be necessary.

2. Waste Identification and Segregation:

  • This compound waste, including empty containers and contaminated materials (e.g., weighing paper, pipette tips), should be segregated from general laboratory waste.

  • Due to its phenolic nature, it is recommended to treat this compound waste as hazardous chemical waste.

3. For Small Quantities of Dilute Aqueous Solutions:

  • While general acidic waste can often be neutralized, the phenolic structure of this compound warrants caution.

  • If local regulations permit, very dilute aqueous solutions of this compound may be neutralized.

  • Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring in a well-ventilated area or a fume hood.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter until it is within the neutral range (typically pH 6-8).

  • Even after neutralization, consult your institution's environmental health and safety (EHS) office before drain disposal, as regulations for phenolic compounds can be strict.

4. For Solid this compound and Concentrated Solutions:

  • Do not attempt to neutralize solid this compound directly.

  • Solid waste and concentrated solutions should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a compatible material (e.g., high-density polyethylene).

  • The label should clearly indicate "Hazardous Waste" and "this compound."

5. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate should be collected and disposed of as hazardous waste.

  • After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AtraricAcidDisposal start Start: this compound Waste waste_type Determine Waste Type start->waste_type solid_concentrated Solid or Concentrated Solution waste_type->solid_concentrated Solid/Conc. dilute_aqueous Dilute Aqueous Solution waste_type->dilute_aqueous Dilute Aq. collect_hazardous Collect in Labeled Hazardous Waste Container solid_concentrated->collect_hazardous check_regulations Consult Local Regulations for Phenolic Compounds dilute_aqueous->check_regulations contact_ehs Contact EHS for Pickup collect_hazardous->contact_ehs end End contact_ehs->end check_regulations->collect_hazardous Not Permitted neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) check_regulations->neutralize Permitted monitor_ph Monitor pH to Neutral neutralize->monitor_ph drain_disposal Drain Disposal (If Permitted) monitor_ph->drain_disposal drain_disposal->end

Caption: Decision workflow for the disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks and protecting both themselves and the environment. Always consult your institution's specific safety and disposal protocols.

Safeguarding Your Research: A Comprehensive Guide to Handling Atraric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of Atraric Acid, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Hazard Information

This compound requires careful handling due to its potential health effects. The following table summarizes its key hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]

Signal Word: Warning [1]

Personal Protective Equipment (PPE) Protocol

Adherence to the correct Personal Protective Equipment (PPE) protocol is the first line of defense against accidental exposure. The following table outlines the mandatory PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are regularly inspected for tears or degradation.
Eyes Safety gogglesGoggles with indirect ventilation are essential to protect against splashes and airborne particles.[3]
Face Face shieldTo be used in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Laboratory coatA standard laboratory coat should be worn at all times.
Respiratory N95 respirator or higherUse a respirator when handling the powder outside of a certified chemical fume hood to avoid inhaling dust particles.[3]

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound minimizes risks. Follow this workflow for safe operational procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: First Aid and Spill Management

In the event of an accidental exposure or spill, immediate and correct action is crucial.

First Aid Measures

The following table details the immediate first aid steps for various types of exposure to this compound.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[5][6] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[3] If the person is not breathing, provide artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

The following diagram outlines the decision-making process for administering first aid.

start Exposure Occurs exposure_type Identify Exposure Route start->exposure_type eye_contact Eye Contact exposure_type->eye_contact Eye skin_contact Skin Contact exposure_type->skin_contact Skin inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion flush_eyes Flush Eyes with Water for 15 mins eye_contact->flush_eyes wash_skin Wash Skin with Soap & Water for 15 mins skin_contact->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: A decision-making workflow for first aid response to this compound exposure.
Spill Cleanup Protocol

For minor spills of this compound powder:

  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated. If possible, perform the cleanup within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the table above, including a respirator.

  • Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[8]

  • Neutralize (for acidic solutions): If the spill involves a solution of this compound, it can be neutralized with a mild base such as sodium bicarbonate.[9][10]

  • Collect the Waste: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of it down the drain or in regular trash.
Contaminated Labware Decontaminate glassware by rinsing with a suitable solvent, collecting the rinsate as hazardous waste. Dispose of contaminated disposable labware as solid hazardous waste.
Empty Containers Rinse the container three times with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.[11]
Spill Cleanup Debris All materials used to clean up a spill must be placed in a sealed, labeled container and disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.